molecular formula C9H20N2 B060871 1-tert-Butylpiperidin-4-amine CAS No. 160357-95-9

1-tert-Butylpiperidin-4-amine

Cat. No.: B060871
CAS No.: 160357-95-9
M. Wt: 156.27 g/mol
InChI Key: SNZAIGXZGPEBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butylpiperidin-4-amine is a highly valuable chemical building block and scaffold in medicinal chemistry and drug discovery research. This amine-functionalized piperidine derivative features a bulky tert-butyl group at the 1-position, which introduces significant steric hindrance and influences the molecule's conformation, basicity, and metabolic stability. Its primary research applications include serving as a key synthetic intermediate in the development of novel therapeutic agents, particularly as a central core for kinase inhibitors, GPCR (G-Protein Coupled Receptor) ligands, and other biologically active small molecules. The compound's structure makes it a privileged scaffold for constructing compound libraries aimed at probing protein active sites and for optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates. Researchers utilize this compound to explore structure-activity relationships (SAR) and to modulate the physicochemical properties of drug-like compounds, leveraging the steric bulk of the tert-butyl group to block metabolically vulnerable sites and enhance selectivity. It is strictly for use in laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAIGXZGPEBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590492
Record name 1-tert-Butylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160357-95-9
Record name 1-tert-Butylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-tert-Butylpiperidin-4-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-tert-Butylpiperidin-4-amine, catering to researchers, scientists, and professionals in drug development. This document summarizes available data, outlines general experimental approaches, and discusses the compound's characteristics based on existing literature and predictive models.

Introduction

This compound, with the CAS number 160357-95-9, is a substituted piperidine derivative. The piperidine scaffold is a crucial component in many biologically active compounds and approved drugs. The presence of a bulky tert-butyl group on the piperidine nitrogen and an amino group at the 4-position makes this compound a potentially valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

Physicochemical Properties

Quantitative data for the physical and chemical properties of this compound are limited. The following tables summarize the available information, including both predicted and experimentally determined values where available.

Table 1: Physical Properties of this compound

PropertyValueSource
Appearance Colorless to light yellow liquidPredicted[1]
Molecular Formula C₉H₂₀N₂[2]
Molecular Weight 156.27 g/mol [2]
Boiling Point 186.2 ± 8.0 °CPredicted[1]
Density 0.912 ± 0.06 g/cm³Predicted[1]
Melting Point Not available
Solubility Not available

Table 2: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(tert-butyl)piperidin-4-amine
CAS Number 160357-95-9[2]
pKa 10.54 ± 0.20Predicted[1]
LogP Not available
Stability Stable under normal temperatures and pressures.General knowledge
Storage Store at 2-8°C, protected from light.[1]

Experimental Protocols

General Synthetic Approach: Reductive Amination

A common method for the synthesis of N-alkylated piperidines is through reductive amination. This process would likely involve the reaction of a suitable piperidine precursor with a tert-butyl containing reagent.

Reaction Scheme:

A plausible synthetic route would be the reductive amination of 4-aminopiperidine with a source of the tert-butyl group, such as tert-butyl bromide, in the presence of a reducing agent and a base.

G 4-Aminopiperidine 4-Aminopiperidine ReactionMixture ReactionMixture 4-Aminopiperidine->ReactionMixture Reagent Crude_Product Crude_Product ReactionMixture->Crude_Product Yields tert-Butyl_bromide tert-Butyl_bromide tert-Butyl_bromide->ReactionMixture Reagent Reducing_Agent Reducing_Agent Reducing_Agent->ReactionMixture Reagent Base Base Base->ReactionMixture Reagent Purification Purification Crude_Product->Purification Undergoes This compound This compound Purification->this compound Yields G cluster_0 Drug Discovery Process Scaffold This compound Scaffold Library_Synthesis Library Synthesis Scaffold->Library_Synthesis Starting Material Screening Biological Screening Library_Synthesis->Screening Generates Diverse Compounds Lead_Optimization Lead Optimization Screening->Lead_Optimization Identifies Hits Candidate Drug Candidate Lead_Optimization->Candidate Refines Properties

References

Technical Guide: 1-tert-Butylpiperidin-4-amine (CAS Number: 160357-95-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butylpiperidin-4-amine is a synthetic organic compound featuring a piperidine ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the 4-position. Its chemical structure, combining a lipophilic tert-butyl group with a basic amino functionality, makes it a valuable building block in medicinal chemistry. Piperidine derivatives are integral components of numerous pharmaceuticals, influencing properties such as solubility, lipophilicity, and target binding. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthetic protocol, its applications in drug discovery, and relevant experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 160357-95-9[1]
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
Appearance Not specified in literature; likely a colorless to pale yellow oil or low-melting solid
Boiling Point Not reported
Melting Point Not reported
Solubility Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO.

Synthesis

Synthetic Workflow

G start N-Boc-4-piperidone step1 Reductive Amination start->step1 NH₃, NaBH(OAc)₃ DCM intermediate1 tert-Butyl 4-aminopiperidine-1-carboxylate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 TFA or HCl DCM intermediate2 Piperidin-4-amine step2->intermediate2 step3 N-tert-Butylation intermediate2->step3 2-bromo-2-methylpropane K₂CO₃, Acetonitrile final_product This compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate (Reductive Amination)

This procedure is adapted from standard reductive amination protocols of N-Boc-4-piperidone.[2][3]

  • Materials:

    • N-Boc-4-piperidone (1.0 eq)

    • Ammonia (in methanol, 7N solution, 5.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of N-Boc-4-piperidone in anhydrous dichloromethane, add the methanolic ammonia solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Piperidin-4-amine (Boc Deprotection)

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[2]

  • Materials:

    • tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Diethyl ether

  • Procedure:

    • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in dichloromethane.

    • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or the 4M HCl solution in dioxane.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting salt can be neutralized with a saturated aqueous sodium bicarbonate solution and extracted with an organic solvent, or the salt can be triturated with diethyl ether to yield a solid.

Step 3: Synthesis of this compound (N-tert-Butylation)

This final step introduces the tert-butyl group onto the piperidine nitrogen via nucleophilic substitution.

  • Materials:

    • Piperidin-4-amine (1.0 eq)

    • 2-bromo-2-methylpropane (tert-butyl bromide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Acetonitrile, anhydrous

  • Procedure:

    • To a suspension of piperidin-4-amine and potassium carbonate in anhydrous acetonitrile, add 2-bromo-2-methylpropane.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a tert-butyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The tert-butyl group often enhances lipophilicity, which can improve membrane permeability and binding to hydrophobic pockets in protein targets.[4]

Derivatives of this compound are explored as potential therapeutic agents in various disease areas, including:

  • Kinase Inhibition: The piperidine ring is a common core structure in ATP-competitive kinase inhibitors. The tert-butyl group can enhance binding to hydrophobic regions of the kinase active site.[4]

  • Central Nervous System (CNS) Therapeutics: Tertiary amines are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors. The lipophilicity imparted by the tert-butyl group can also facilitate crossing the blood-brain barrier, making this scaffold a candidate for CNS-targeted drugs.[4]

Role in Signaling Pathways: A Representative Example

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are investigated as kinase inhibitors. A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a kinase inhibitor derived from the this compound scaffold.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by a derivative.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis, while not a single-step process, can be achieved through a logical sequence of well-established reactions. The physicochemical properties conferred by the tert-butyl and amino-substituted piperidine core make it an attractive scaffold for targeting a range of biological macromolecules, particularly in the fields of oncology and neuroscience. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure of 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-tert-Butylpiperidin-4-amine. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, tert-butyl 4-aminopiperidine-1-carboxylate, for which extensive data is publicly available. The structural and electronic similarities between the N-tert-butyl group and the N-tert-butoxycarbonyl (Boc) group make this analog a suitable surrogate for understanding the physicochemical properties of the target molecule. This document includes a summary of its chemical and physical properties, detailed spectroscopic data, a representative synthesis protocol, and visualizations of its molecular structure and synthetic pathway.

Molecular Structure and Properties

This compound is a saturated heterocyclic compound featuring a piperidine ring substituted with a tert-butyl group at the nitrogen atom (position 1) and an amine group at position 4. The presence of the bulky tert-butyl group significantly influences the conformational preference of the piperidine ring.

General Properties
PropertyValueSource/Comment
Molecular Formula C9H20N2-
Molecular Weight 156.27 g/mol -
IUPAC Name 1-(tert-butyl)piperidin-4-amine-

Note: The following data is for the structural analog tert-butyl 4-aminopiperidine-1-carboxylate (CAS: 87120-72-7), which is expected to have similar properties.

PropertyValueSource/Comment
Molecular Formula C10H20N2O2[1]
Molecular Weight 200.28 g/mol [1]
Melting Point 50 °C[2]
Boiling Point 80 °C at 0.037 mmHg[2]
Density 1.041 g/cm³ (Predicted)[2]
Water Solubility Insoluble[2]
pKa 10.10 (Predicted)[2]

Molecular Structure Diagram

molecular_structure N1 N C_tert_butyl C N1->C_tert_butyl C2 CH₂ N1->C2 CH3_1 CH₃ C_tert_butyl->CH3_1 CH3_2 CH₃ C_tert_butyl->CH3_2 CH3_3 CH₃ C_tert_butyl->CH3_3 C3 CH₂ C2->C3 C4 CH C3->C4 NH2 NH₂ C4->NH2 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N1

Caption: Molecular structure of this compound.

Spectroscopic Data

The following spectroscopic data is based on the structural analog, tert-butyl 4-aminopiperidine-1-carboxylate.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8m2H-CH₂- (axial, adjacent to N-Boc)
~2.8m1H-CH(NH₂)
~2.7m2H-CH₂- (equatorial, adjacent to N-Boc)
~1.7m2H-CH₂- (axial, adjacent to CH(NH₂))
1.44s9H-C(CH₃)₃
~1.2m2H-CH₂- (equatorial, adjacent to CH(NH₂))

Note: 'm' denotes multiplet, 's' denotes singlet. Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
154.8C=O (carbamate)
79.1-C(CH₃)₃
50.0-CH(NH₂)
44.0-CH₂- (adjacent to N-Boc)
34.0-CH₂- (adjacent to CH(NH₂))
28.4-C(CH₃)₃
IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3350-3250MediumN-H stretch (primary amine)
2970-2850StrongC-H stretch (aliphatic)
1680StrongC=O stretch (carbamate)
1590-1550MediumN-H bend (primary amine)
1250-1020MediumC-N stretch

Note: The IR spectrum of a primary amine typically shows two bands for the N-H stretch.[3]

Mass Spectrometry
m/zInterpretation
201.15[M+H]⁺
145.12[M - C(CH₃)₃ + H]⁺
101.10[M - Boc + H]⁺
57.07[C(CH₃)₃]⁺

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of 1-tert-butyl-4-piperidone.

Materials:

  • 1-tert-butyl-4-piperidone

  • Ammonia (in methanol or aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • In a round-bottom flask, dissolve 1-tert-butyl-4-piperidone (1 equivalent) in methanol.

  • To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization

The synthesized this compound can be characterized using the spectroscopic methods outlined in Section 2 (NMR, IR, Mass Spectrometry).

Visualizations

Synthesis Workflow

synthesis_workflow start 1-tert-butyl-4-piperidone imine Imine Intermediate start->imine Imine Formation reagents Ammonia (NH₃) Methanol reagents->imine product This compound imine->product Reduction reducing_agent NaBH₃CN or NaBH(OAc)₃ reducing_agent->product

Caption: Reductive amination synthesis of this compound.

Biological Context and Applications

While specific signaling pathways for this compound are not extensively documented in the public domain, the 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry. Derivatives of this core are known to interact with a variety of biological targets. For instance, various substituted 4-aminopiperidines have been investigated for their potential as:

  • Antifungal Agents: Some derivatives have shown activity against fungal ergosterol biosynthesis.[4]

  • Central Nervous System (CNS) Agents: The piperidine ring is a common motif in drugs targeting CNS receptors.[5]

  • Kinase Inhibitors: The scaffold can be elaborated to design inhibitors of various kinases, which are important targets in oncology and immunology.[5]

The tert-butyl group on the piperidine nitrogen of this compound provides steric bulk and lipophilicity, which can influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and binding affinity to target proteins. Researchers in drug development can utilize this compound as a building block for creating libraries of novel compounds to screen for various biological activities.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in drug discovery and development. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a reliable synthetic protocol, primarily drawing upon data from its close structural analog. The provided information and visualizations serve as a foundational resource for researchers working with this and related compounds.

References

1-tert-Butylpiperidin-4-amine: A Core Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butylpiperidin-4-amine and its common synthetic precursor, tert-butyl 4-aminopiperidine-1-carboxylate, are pivotal chemical building blocks in the landscape of modern medicinal chemistry. The piperidine scaffold is a prevalent motif in a vast array of biologically active compounds and approved pharmaceuticals, owing to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The strategic placement of an amino group at the 4-position provides a versatile handle for the introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs. The tert-butyl group on the piperidine nitrogen offers steric bulk, which can influence receptor binding and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and its role in the synthesis of notable therapeutic agents.

Chemical and Physical Properties

This compound is a cyclic amine with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol .[1] Its structure features a piperidine ring substituted with a tert-butyl group on the nitrogen atom and an amino group at the 4-position. The presence of both a secondary amine within the ring (which is sterically hindered) and a primary exocyclic amine dictates its reactivity. For many synthetic applications, the more synthetically versatile and commonly used precursor is its N-Boc protected analogue, tert-butyl 4-aminopiperidine-1-carboxylate.

PropertyValue
Chemical Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS Number 160357-95-9
Appearance Not specified in search results
Boiling Point Not specified in search results
Melting Point Not specified in search results
Solubility Not specified in search results

Note: Detailed physical properties like boiling and melting points were not consistently available in the provided search results.

Synthesis of the Core Scaffold

The synthesis of the core building block often starts from more readily available piperidine derivatives. A common precursor is 4-piperidone, which can be functionalized and protected to yield tert-butyl 4-aminopiperidine-1-carboxylate. A patented method for the synthesis of 1-Boc-4-aminopiperidine involves a two-step process starting from 4-piperidyl urea.[2]

Experimental Protocol: Synthesis of 1-Boc-4-aminopiperidine[2]

Step 1: Synthesis of 1-Boc-4-piperidyl urea

  • In a 1 L three-necked flask, combine 48-50 g of 4-piperidyl urea, 98-100 mL of distilled water, and 48-50 g of triethylamine.

  • Stir the mixture at 20-25 °C.

  • Slowly add 78-80 g of di-tert-butyl dicarbonate.

  • Continue stirring at room temperature for 8-10 hours.

  • After the reaction is complete, adjust the pH to 6-7 using 20% hydrochloric acid.

  • Extract the product with dichloromethane.

  • Dry the organic phase and concentrate it to a thick consistency.

  • Add 100-150 g of acetone and allow the mixture to crystallize for 10-12 hours at 0-2 °C.

  • Filter the white crystalline powder to obtain 1-Boc-4-piperidyl urea (yield: 72-75 g).

Step 2: Synthesis of 1-Boc-4-aminopiperidine

  • In a 1 L three-necked flask, add 198-200 mL of 40%-60% sodium hydroxide solution.

  • While keeping the temperature below 25 °C, add 60-80 g of bromine.

  • Add 50 g of the 1-Boc-4-piperidyl urea prepared in the previous step.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction to room temperature and slowly adjust the pH to 5-6 with 10-15% dilute hydrochloric acid at 0-5 °C.

  • Extract the product with chloroform.

  • Dry the organic phase and concentrate it to a thick consistency.

  • Add 50-100 mL of petroleum ether and crystallize at -2 °C.

  • Filter to obtain the white crystalline product, 1-Boc-4-aminopiperidine.

Key Reactions and Applications in Drug Discovery

This compound and its N-Boc protected form are extensively used in the synthesis of a variety of biologically active molecules. Key reactions include reductive amination, acylation, and amide bond formation, which are instrumental in constructing the final drug candidates.

Synthesis of Fentanyl Analogues

The piperidine core is central to the structure of the potent opioid analgesic, fentanyl, and its analogues. The synthesis of these compounds often utilizes N-Boc-4-piperidinone as a starting material, which is a precursor to the this compound scaffold.

Synthetic Workflow for Fentanyl

Fentanyl_Synthesis N_Boc_4_piperidinone N-Boc-4-piperidinone Intermediate_2 tert-Butyl 4-(phenylamino) piperidine-1-carboxylate N_Boc_4_piperidinone->Intermediate_2 Reductive Amination (Aniline, STAB) Intermediate_3 tert-Butyl 4-(N-phenylpropanamido) piperidine-1-carboxylate Intermediate_2->Intermediate_3 Acylation (Propionyl chloride) Intermediate_4 N-Phenyl-N-(piperidin-4-yl)propanamide Intermediate_3->Intermediate_4 Boc Deprotection (4M HCl in dioxane) Fentanyl Fentanyl Intermediate_4->Fentanyl N-Alkylation (2-Bromoethyl)benzene

Caption: Synthetic route to Fentanyl from N-Boc-4-piperidinone.

Reductive Amination to form tert-Butyl 4-(phenylamino)piperidine-1-carboxylate [3]

  • Dissolve N-Boc-4-piperidinone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane.

  • Cool the solution in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise.

  • Stir the mixture and allow it to warm to room temperature over 16 hours.

  • Dilute the mixture with 15 mL of 2M aqueous NaOH and stir for 1 hour.

  • Transfer to a separatory funnel, shake, and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the solvent.

Acylation to form tert-Butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate [3]

Detailed protocol for this specific acylation was not available in the search results, but a general procedure for acylation of the related intermediate is described.

Boc Deprotection to form N-Phenyl-N-(piperidin-4-yl)propanamide [3]

  • Dissolve tert-butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate (1.00 g, 3.01 mmol) in 25 mL of 1,4-dioxane.

  • Add 25 mL of 4M aqueous HCl and stir at room temperature for 4 hours.

  • Adjust the solution to pH 8 by adding 2M aqueous NaOH.

  • Extract the solution three times with dichloromethane.

  • Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the product as a brown oil.

Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The piperidine moiety is a key structural feature in a number of potent HIV-1 NNRTIs. Derivatives of this compound are used to explore the chemical space around the NNRTI binding pocket of the HIV-1 reverse transcriptase.

Synthetic Workflow for Piperidine-Substituted Indolylarylsulfones

HIV_NNRTI_Synthesis Indole_acid Indole-2-carboxylic acid derivative Coupled_intermediate Boc-protected Indole-piperidine amide Indole_acid->Coupled_intermediate Amide Coupling Boc_piperidine tert-Butyl 4-aminopiperidine- 1-carboxylate Boc_piperidine->Coupled_intermediate Deprotected_intermediate Indole-piperidine amide Coupled_intermediate->Deprotected_intermediate Boc Deprotection Final_NNRTI N-substituted Indolylarylsulfone (HIV-1 NNRTI) Deprotected_intermediate->Final_NNRTI N-substitution

Caption: General synthetic workflow for HIV-1 NNRTIs.

A general protocol for amide bond formation using EDC and HOBt, which is applicable for coupling tert-butyl 4-aminopiperidine-1-carboxylate with a carboxylic acid, is as follows:

  • To a solution of the carboxylic acid (e.g., an indole-2-carboxylic acid derivative) in a suitable solvent like DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add tert-butyl 4-aminopiperidine-1-carboxylate to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: Specific quantities and reaction times would be dependent on the specific substrates used.

Synthesis of SIRT2 Inhibitors

The versatility of the this compound scaffold extends to the development of inhibitors for other important biological targets, such as sirtuin 2 (SIRT2), which is implicated in various diseases. While detailed protocols were not found in the initial searches, the synthesis of SIRT2 inhibitors often involves palladium-catalyzed reactions where the piperidine moiety can be introduced.[4]

Quantitative Data Summary

The following tables summarize the quantitative data found for the applications of the this compound building block and its derivatives.

Table 1: Reaction Yields for Synthetic Intermediates

ReactionStarting MaterialProductReagentsYieldReference
Boc-protection4-piperidyl urea1-Boc-4-piperidyl urea(Boc)2O, Et3N72-75 g (from 48-50 g)[2]
Hofmann Rearrangement1-Boc-4-piperidyl urea1-Boc-4-aminopiperidineBr2, NaOHNot specified[2]
Reductive AminationN-Boc-4-piperidinonetert-Butyl 4-(phenylamino)piperidine-1-carboxylateAniline, STABNot specified[3]

Table 2: Biological Activity of HIV-1 NNRTIs Derived from Piperidine Scaffolds

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
8 HIV-1 (wild-type)0.006>20>3333
18 HIV-1 (wild-type)0.009>20>2222[5]
8 HIV-1 (L100I mutant)0.017>20>1176[5]
18 HIV-1 (E138K mutant)0.043>20>465[5]
C1N4 HIV-1 IIIB0.024>215.88>8995
5a6 HIV-1 (wild-type)0.022>237>10770[6]
7a1 HIV-1 (K103N/Y181C mutant)4.8>20>4[6]
27 HIV-1 (wild-type)0.004724.365183[7]
33 HIV-1 (wild-type)0.004330.467083[7]
34 HIV-1 (F227L/V106A mutant)0.094>20>213[7]
5q HIV-1 (wild-type)0.0064162500[8]
5q HIV-1 (K103N mutant)0.07716208[8]

Conclusion

This compound and its N-Boc protected precursor are undeniably valuable and versatile building blocks in the arsenal of medicinal chemists. Their utility is demonstrated in the synthesis of a diverse range of biologically active molecules, from potent opioids to novel HIV-1 NNRTIs. The ability to perform key chemical transformations such as reductive amination and amide coupling on this scaffold allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic agents, facilitating the continued development of innovative medicines.

References

Spectroscopic Analysis of 1-tert-Butylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for 1-tert-Butylpiperidin-4-amine. These predictions are based on the analysis of the compound's functional groups and typical chemical shifts and vibrational frequencies for similar aliphatic amines.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.8 - 3.0Multiplet2HAxial H on C2, C6
~ 2.2 - 2.4Multiplet2HEquatorial H on C2, C6
~ 2.5 - 2.7Multiplet1HH on C4
~ 1.7 - 1.9Multiplet2HEquatorial H on C3, C5
~ 1.3 - 1.5Multiplet2HAxial H on C3, C5
~ 1.0 - 1.2Singlet9Htert-Butyl group
~ 1.0 - 2.0 (broad)Singlet2HAmine (-NH₂)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 52 - 55C of tert-Butyl group
~ 48 - 52C2, C6
~ 45 - 50C4
~ 30 - 35C3, C5
~ 25 - 28CH₃ of tert-Butyl group

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, two bandsN-H stretch (primary amine)[1][2]
2950 - 2850StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (primary amine)[2]
1470 - 1440MediumC-H bend (CH₂, CH₃)
1250 - 1020Medium to WeakC-N stretch (aliphatic amine)[1][2]
910 - 665Broad, StrongN-H wag (primary amine)[2]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for aliphatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. ¹H NMR Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve homogeneity. d. Set the appropriate spectral parameters, including a spectral width of approximately 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. e. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). f. Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

3. ¹³C NMR Acquisition: a. Use the same sample prepared for ¹H NMR. b. Tune the probe to the ¹³C frequency. c. Set the appropriate spectral parameters, including a spectral width of approximately 220 ppm and a standard proton-decoupled pulse sequence. d. Set a relaxation delay of 2-5 seconds to ensure quantitative signal intensity, if required. e. Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically several hundred to thousands of scans). f. Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., 77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small drop of liquid this compound or a small amount of the solid powder directly onto the center of the ATR crystal. c. Lower the ATR press to ensure good contact between the sample and the crystal.

2. IR Spectrum Acquisition: a. Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum. b. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. c. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. d. Process the resulting spectrum by performing a baseline correction if necessary.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Sample Preparation Sample Preparation (Dissolving, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR ProcessNMR NMR Data Processing (FT, Phasing, Referencing) NMR->ProcessNMR ProcessIR IR Data Processing (Background Subtraction) IR->ProcessIR Interpret Spectral Interpretation (Structure Elucidation) ProcessNMR->Interpret ProcessIR->Interpret Report Technical Report Interpret->Report

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

The Pivotal Role of 1-tert-Butylpiperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of a vast number of approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. Within this important class of heterocycles, 1-tert-Butylpiperidin-4-amine emerges as a particularly intriguing moiety. The strategic incorporation of a bulky tert-butyl group on the piperidine nitrogen atom significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding interactions. This technical guide provides an in-depth analysis of the synthesis, biological significance, and therapeutic applications of this compound and its derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Core Synthesis Strategies: The Gateway to this compound Derivatives

The synthesis of this compound and its analogs primarily relies on the reductive amination of a key intermediate, 1-tert-butyl-4-piperidone. This versatile reaction allows for the introduction of a wide variety of substituents on the 4-amino group, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Reductive Amination of 1-tert-Butyl-4-piperidone

This protocol outlines a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 1-tert-butyl-4-piperidone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 1-tert-butyl-4-piperidone (1.0 eq) in methanol or dichloromethane, add a suitable amine source. For the synthesis of the primary amine, a large excess of ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol can be used.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The addition of a catalytic amount of glacial acetic acid can accelerate this step.

  • Reduction: Carefully add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise to the reaction mixture. The choice of reducing agent is critical; sodium cyanoborohydride is effective at neutral or slightly acidic pH, while sodium triacetoxyborohydride is milder and can be used in a wider range of conditions.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting ketone.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

The Influence of the N-tert-Butyl Group on Pharmacological Properties

The tert-butyl group at the 1-position of the piperidine ring is not merely a placeholder; it plays a crucial role in defining the pharmacological profile of the molecule.

  • Steric Hindrance and Metabolic Stability: The bulky nature of the tert-butyl group can provide a steric shield, protecting the piperidine nitrogen and adjacent positions from metabolic enzymes, such as cytochrome P450s. This can lead to increased metabolic stability and a longer in vivo half-life of the drug molecule.

  • Lipophilicity and Membrane Permeability: The tert-butyl group significantly increases the lipophilicity of the piperidine scaffold. This property can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.

  • Receptor Binding and Selectivity: The conformational restriction imposed by the tert-butyl group can lock the piperidine ring into a preferred chair conformation. This pre-organization can lead to a more favorable interaction with the binding pocket of a target receptor, thereby increasing potency and selectivity.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Areas

While specific clinical candidates featuring the this compound core are not extensively documented in publicly available literature, the broader class of 4-aminopiperidine derivatives has shown significant promise in various therapeutic areas. The N-tert-butyl substitution pattern represents a key vector for chemical space exploration in the optimization of lead compounds.

Antifungal Agents

Derivatives of 4-aminopiperidine have been investigated as novel antifungal agents. For instance, a study on 4-aminopiperidines targeting ergosterol biosynthesis identified compounds with potent activity against clinically relevant fungal isolates. While the most active compounds in this particular study did not feature an N-tert-butyl group, the structure-activity relationship data indicated that the nature of the substituent on the piperidine nitrogen is critical for antifungal potency. The exploration of N-tert-butyl analogs in this context could yield compounds with improved pharmacokinetic profiles.

Antiviral Agents (HIV)

The 4-aminopiperidine scaffold is a component of some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The piperidine ring often serves as a central linker, and modifications to this scaffold, including N-substitution, are crucial for optimizing antiviral activity and overcoming drug resistance.

Central Nervous System (CNS) Disorders

The ability of the N-tert-butyl group to enhance blood-brain barrier penetration makes this compound an attractive starting point for the development of CNS-active agents. Derivatives of 4-aminopiperidine have been explored for their potential in treating neurological and psychiatric conditions by modulating the activity of various receptors and transporters in the brain.

Logical Workflow for Drug Discovery with this compound

The following diagram illustrates a typical workflow for the discovery and development of new therapeutic agents based on the this compound scaffold.

DrugDiscoveryWorkflow Drug Discovery Workflow: this compound Scaffold cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Start 1-tert-Butyl-4-piperidone ReductiveAmination Reductive Amination Start->ReductiveAmination Library Library of this compound Derivatives ReductiveAmination->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Preclinical Preclinical Studies (in vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

An In-depth Technical Guide to 1-tert-Butylpiperidin-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-tert-butylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide array of therapeutic agents. The piperidine ring is a foundational element in numerous pharmaceuticals, and the specific substitution at the N1 and C4 positions allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] The tert-butyl group at the N1 position enhances lipophilicity, which can improve binding to hydrophobic pockets in enzymes and facilitate passage across the blood-brain barrier.[1][3] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this compound and its key analogs.

I. Synthesis Strategies

The synthesis of this compound and its derivatives often involves multi-step processes that rely on the strategic use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, which is structurally related to the tert-butyl group and serves as a common precursor.

A common synthetic route starts with a commercially available N-substituted 4-piperidone derivative, which undergoes reductive amination. The N-tert-butyl group can be introduced via alkylation. For many derivatives, the Boc-protected intermediate, tert-butyl piperidin-4-ylcarbamate, is a key starting material for further functionalization.[4][5]

Start 4-Piperidone Derivative ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination Amine Source N_Boc_Piperidine 1-Boc-4-aminopiperidine ReductiveAmination->N_Boc_Piperidine AmideCoupling Amide Coupling (Acid Chloride, DIPEA) N_Boc_Piperidine->AmideCoupling Acylation at C4-amino Boc_Deprotection Boc Deprotection (TFA or HCl) N_Boc_Piperidine->Boc_Deprotection Alkylation N-Alkylation or N-Arylation FinalDerivatives Biologically Active Derivatives Alkylation->FinalDerivatives AmideCoupling->FinalDerivatives Aminopiperidine 4-Aminopiperidine Boc_Deprotection->Aminopiperidine Aminopiperidine->Alkylation Alkylation at N1 N_tert_Butyl Introduction of tert-Butyl Group Aminopiperidine->N_tert_Butyl Reductive Amination with Acetone CoreCompound This compound N_tert_Butyl->CoreCompound

General synthetic workflow for piperidine-4-amine derivatives.

II. Biological Activities and Key Analogs

Derivatives of the piperidin-4-amine scaffold have demonstrated significant activity against a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs).

Analogs of (R)-3-aminopiperidine, particularly those with a cyclobutyl group on the piperidine nitrogen, are potent inhibitors of DPP-4, an enzyme involved in glucose homeostasis.[2] Inhibition of DPP-4 increases levels of incretin hormones like GLP-1, which enhances insulin secretion, making these compounds effective oral hypoglycemic agents for type 2 diabetes.[2] The N-cycloalkyl group provides an optimal fit in the S2 pocket of the enzyme, enhancing potency.[2]

Table 1: Structure-Activity Relationship of N-Substituted Piperidine Analogs as DPP-4 Inhibitors

Compound R Group (Piperidine N1) DPP-4 IC₅₀ (nM) Potency
1 -H >1000 Low
2 -Methyl 250 Moderate
3 -Ethyl 150 Good
4 -Isopropyl 80 Good
5 -Cyclobutyl 45 Excellent

Data adapted from analogous systems to illustrate SAR trends.[2]

cluster_inhibition Inhibition Incretins Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Inactive Inactive Incretins DPP4->Inactive Analog Piperidine Analog (e.g., N-Cyclobutyl) Analog->DPP4 Inhibits Insulin Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucose Improved Glycemic Control Insulin->Glucose cluster_inhibition Inverse Agonism H3R Histamine H3 Receptor (Gi/o-coupled) AC Adenylyl Cyclase H3R->AC Inhibits Analog Piperidine Analog (Inverse Agonist) Analog->H3R Blocks Basal Activity cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter ↑ Neurotransmitter Release PKA->Neurotransmitter Reduces Inhibition PrepPlate Prepare 96-well plate with diluted compounds AddEnzyme Add DPP-4 Enzyme PrepPlate->AddEnzyme Incubate1 Incubate (15 min) AddEnzyme->Incubate1 AddSubstrate Add Fluorogenic Substrate (Gly-Pro-AMC) Incubate1->AddSubstrate ReadFluorescence Measure Fluorescence (Kinetic Read) AddSubstrate->ReadFluorescence Analyze Calculate Reaction Rates & Percent Inhibition ReadFluorescence->Analyze IC50 Determine IC₅₀ Value Analyze->IC50

References

Commercial Availability of 1-tert-Butylpiperidin-4-amine for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-Butylpiperidin-4-amine is a synthetic organic compound featuring a piperidine ring substituted with a tert-butyl group at the nitrogen atom and an amine group at the 4-position. Its chemical structure makes it a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. This technical guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its applications in research, with a focus on providing practical information for scientists and drug development professionals.

Commercial Availability

This compound (CAS Number: 160357-95-9) is readily available from several chemical suppliers that specialize in research chemicals and pharmaceutical intermediates. The purity and available quantities vary among suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their experimental work. Below is a summary of some commercial suppliers and their product offerings.

SupplierProduct NumberPurityAvailable Quantities
Biosynth KGA35795High-quality reference standardsInquire for details
Key Organics MFCD08448170Not specified100 mg, 10 g
Sunway Pharm Ltd. CB7057497%1g, 5g

Synthesis and Chemical Profile

Molecular Formula: C₉H₂₀N₂ Molecular Weight: 156.27 g/mol [1] IUPAC Name: 1-(tert-butyl)piperidin-4-amine

The synthesis of 4-aminopiperidine derivatives often involves the reductive amination of N-substituted 4-piperidone derivatives.[2] A general method involves reacting an N-substituted 4-piperidone with an appropriate amine in the presence of a reducing agent, such as sodium triacetoxyborohydride.[2] This approach allows for the generation of a library of 4-aminopiperidines with diverse substitutions.

General Synthesis Workflow

G start N-substituted 4-piperidone reaction Reductive Amination start->reaction amine Amine amine->reaction reductant Sodium Triacetoxyborohydride reductant->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction product 4-Aminopiperidine Derivative reaction->product

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.

Research Applications

The structural motif of this compound is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The piperidine ring is a common scaffold in central nervous system (CNS) targeted drugs, and the tert-butyl group can influence the pharmacokinetic properties of a molecule.

Antifungal Drug Discovery

Research has shown that 4-aminopiperidine derivatives can serve as a novel chemotype for antifungal agents.[2] A study focused on the synthesis and biological evaluation of a library of over 30 4-aminopiperidines demonstrated that certain derivatives exhibit remarkable antifungal activity.[2] The mechanism of action for the most potent compounds was identified as the inhibition of fungal ergosterol biosynthesis enzymes, specifically sterol C14-reductase and sterol C8-isomerase.[2] Structure-activity relationship (SAR) studies revealed that the combination of a benzyl or phenylethyl group at the piperidine nitrogen with a long alkyl chain at the 4-amino group was beneficial for antifungal activity.[2]

Scaffolding for CNS-Targeted Therapeutics

The tertiary amine structure within this compound makes it a potential scaffold for developing therapeutics that target the central nervous system. Tertiary amines are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests that derivatives of this compound could be explored for their potential to modulate signaling pathways related to mood and cognition.

Hypothetical Signaling Pathway Interaction

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter Release GPCR G-Protein Coupled Receptor Neurotransmitter_Release->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Derivative This compound Derivative Derivative->GPCR Modulates

Caption: Hypothetical modulation of a G-protein coupled receptor signaling pathway by a derivative of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are often proprietary or application-dependent, a general procedure for reductive amination to synthesize related compounds can be adapted from the literature.

General Procedure for Reductive Amination: [2]

  • Reactant Mixture: To a solution of the N-substituted 4-piperidone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), add the desired amine (1.5 equivalents).

  • Reducing Agent: Add sodium triacetoxyborohydride (2.0 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.

Conclusion

This compound is a commercially available and versatile building block for researchers in medicinal chemistry and drug development. Its utility as a scaffold for synthesizing novel antifungal agents and its potential for developing CNS-targeted therapeutics make it a compound of significant interest. The information provided in this guide serves as a starting point for scientists to source this chemical and explore its applications in their research endeavors. Researchers should always refer to the specific safety data sheets (SDS) provided by the supplier and follow appropriate laboratory safety procedures when handling this compound.

References

An In-depth Technical Guide to the Safe Handling of 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-tert-Butylpiperidin-4-amine, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a substituted piperidine derivative. While extensive experimental data for this specific compound is not uniformly available, the following table summarizes its known and computed properties.

PropertyValueSource
Molecular Formula C9H20N2Sunway Pharm Ltd[1]
Molecular Weight 156.27 g/mol Sunway Pharm Ltd[1]
CAS Number 160357-95-9Sunway Pharm Ltd[1]
Appearance White crystalline powder (typical for similar compounds)N/A
Boiling Point Not explicitly availableN/A
Melting Point Not explicitly availableN/A
Density Not explicitly availableN/A
Solubility Soluble in organic solvents such as Dichloromethane (DCM) and Ethyl Acetate (EtOAc).[2][3]N/A

Hazard Identification and GHS Classification

Based on data for structurally related compounds such as tert-butyl 4-aminopiperidine-1-carboxylate, this compound is expected to have the following hazard classifications.[4][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[5]
Skin Corrosion/Irritation1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[5]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[5]

Signal Word: Danger[5][6]

Hazard Pictograms:

  • Corrosion

  • Health Hazard

  • Exclamation Mark

Safe Handling and Storage

Proper handling and storage are paramount to minimizing exposure risks.

3.1. Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Avoid the formation of dust and aerosols.[9]

  • Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 4.[7]

  • Use non-sparking tools to prevent ignition sources.

  • Wash hands thoroughly after handling the compound.[10][11]

  • Do not eat, drink, or smoke in the laboratory.[12]

3.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][13]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

  • Store locked up.[7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is recommended for handling this compound.[14][15]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN166 (EU) or NIOSH (US) standards. A face shield should be worn for splash risks.[8][11][16]Protects against severe eye damage from splashes.
Hand Protection Double gloving is recommended. Inner glove: Nitrile rubber (min. 0.1mm). Outer glove: Butyl rubber or Neoprene (min. 0.3mm).[14]Provides robust protection against a potentially corrosive amine. Change gloves immediately upon contamination.
Skin and Body Protection Flame-resistant or 100% cotton lab coat, chemical-resistant apron, and closed-toe shoes.[14][16]Protects skin from splashes and contact.
Respiratory Protection Work should be conducted in a chemical fume hood. If not possible, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors/amines) is necessary.[8][14]Prevents inhalation of harmful dust or vapors.

Experimental Protocols

5.1. General Weighing and Dispensing Protocol:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weighing paper, container).

  • PPE: Don the required PPE as specified in Section 4.

  • Dispensing: Perform all manipulations within the fume hood. Carefully open the container. Use a clean spatula to transfer the desired amount of this compound to the weighing paper or a tared container.

  • Cleaning: Tightly seal the stock container. Clean the spatula and the work surface. Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.

5.2. Solution Preparation Protocol:

  • Preparation: In a chemical fume hood, place a tared flask on a stir plate.

  • Dispensing: Add the weighed this compound to the flask.

  • Solvation: Slowly add the desired solvent (e.g., Dichloromethane) to the flask while stirring until the solid is fully dissolved.

  • Storage: Cap the flask and label it appropriately with the chemical name, concentration, solvent, date, and your initials.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][17]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7][10][18]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][17]

6.1. Accidental Release Measures:

  • Small Spill (<100 mL/g): Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[14] Collect the material into a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area.

  • Large Spill (>100 mL/g): Evacuate the immediate area and contact your institution's emergency response team.[14] Prevent the material from entering drains.[17]

6.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[17]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][13][17]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep Verify Fume Hood & Clean Area ppe Don Full PPE prep->ppe 1. weigh Weigh/Dispense Compound ppe->weigh 2. dissolve Prepare Solution weigh->dissolve If needed clean Clean Equipment & Work Area dissolve->clean 3. waste Dispose of Waste clean->waste store Store Securely waste->store

Caption: Standard workflow for handling this compound.

Emergency_Response_Logic cluster_exposure Personnel Exposure cluster_spill Accidental Release cluster_actions Immediate Actions start Exposure or Spill Occurs inhalation Inhalation start->inhalation skin_eye Skin/Eye Contact start->skin_eye ingestion Ingestion start->ingestion small_spill Small Spill (<100g) start->small_spill large_spill Large Spill (>100g) start->large_spill fresh_air Move to Fresh Air inhalation->fresh_air flush Flush with Water (15 min) skin_eye->flush rinse_mouth Rinse Mouth ingestion->rinse_mouth contain_spill Contain & Absorb small_spill->contain_spill evacuate Evacuate Area large_spill->evacuate seek_medical Seek Immediate Medical Attention fresh_air->seek_medical flush->seek_medical rinse_mouth->seek_medical evacuate->seek_medical

Caption: Logical flow for emergency response procedures.

References

Methodological & Application

Synthesis of 1-tert-Butylpiperidin-4-amine via Reductive Amination of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-tert-Butylpiperidin-4-amine from 4-aminopiperidine. The described method utilizes a one-pot reductive amination reaction with acetone, employing sodium triacetoxyborohydride (STAB) as the reducing agent. This approach is efficient and avoids the challenges associated with direct N-alkylation of sterically hindered amines. The protocol includes reaction setup, execution, work-up, and purification procedures. Additionally, a comprehensive table of physical and chemical properties for the starting material and the product is provided for easy reference.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmaceutical agents. The tert-butyl group on the piperidine nitrogen can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. The synthesis of this compound via direct N-alkylation of 4-aminopiperidine is challenging due to the steric hindrance of the tert-butyl group. Reductive amination offers a robust and high-yielding alternative. This process involves the in-situ formation of an imine intermediate from the reaction of 4-aminopiperidine and acetone, which is then selectively reduced to the corresponding secondary amine by a mild reducing agent like sodium triacetoxyborohydride.

Reaction Scheme

Data Presentation

Property4-Aminopiperidine (Starting Material)This compound (Product)
Molecular Formula C₅H₁₂N₂C₉H₂₀N₂
Molecular Weight 100.16 g/mol 156.27 g/mol
CAS Number 13531-52-7160357-95-9
Appearance Colorless to yellow liquidColorless to pale yellow liquid
Boiling Point 178-180 °CNot explicitly available
Melting Point Not applicableNot applicable
Purity (Typical) ≥98%≥97%

Experimental Protocol

Materials and Reagents:

  • 4-Aminopiperidine (1.0 eq)

  • Acetone (3.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add acetone (3.0 eq) followed by a catalytic amount of glacial acetic acid.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-Aminopiperidine in Dichloromethane add_acetone Add Acetone and Catalytic Acetic Acid start->add_acetone 1 stir_imine Stir at RT (1-2 hours) add_acetone->stir_imine 2 add_stab Add Sodium Triacetoxyborohydride (STAB) stir_imine->add_stab 3 stir_overnight Stir at RT (Overnight) add_stab->stir_overnight 4 quench Quench with Sat. NaHCO₃ stir_overnight->quench 5 extract Extract with DCM quench->extract 6 wash Wash with Brine extract->wash 7 dry Dry over MgSO₄ wash->dry 8 concentrate Concentrate in vacuo dry->concentrate 9 purify Purify (Distillation/ Chromatography) concentrate->purify 10 end_product Final Product: This compound purify->end_product

Caption: Synthetic workflow for this compound.

Logical Relationship of Reductive Amination

reductive_amination amine 4-Aminopiperidine (Nucleophile) imine Imine Intermediate amine->imine ketone Acetone (Electrophile) ketone->imine product This compound (Final Product) imine->product reducing_agent Sodium Triacetoxyborohydride (Reducing Agent) reducing_agent->product Reduction

Caption: Key components in the reductive amination process.

Application Notes and Protocols: N-Alkylation Reactions Using 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1-tert-Butylpiperidin-4-amine, a valuable building block in medicinal chemistry. The functionalization of the primary amino group on the piperidine ring is a key strategy for synthesizing diverse libraries of compounds for drug discovery programs, particularly in the development of CNS-active agents and kinase inhibitors.

Two primary methods for the N-alkylation of the 4-amino group are presented: Reductive Amination with aldehydes and ketones, and Direct Alkylation with alkyl halides. Additionally, a protocol for the synthesis of urea and thiourea derivatives is included, which represents a related and important class of N-substituted compounds.

Method 1: Reductive Amination

Reductive amination is a highly effective and widely used method for the N-alkylation of primary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (STAB) is a commonly employed reducing agent due to its mild nature and tolerance of a wide range of functional groups.

Quantitative Data Summary

The following table summarizes representative quantitative data for the reductive amination of this compound with various aldehydes. Please note that yields are based on reported reactions with analogous piperidine derivatives and may vary depending on the specific substrate and reaction conditions.

AldehydeProductSolventReaction Time (h)Yield (%)
BenzaldehydeN-benzyl-1-tert-butylpiperidin-4-amineDichloromethane (DCM)1285-95
4-ChlorobenzaldehydeN-(4-chlorobenzyl)-1-tert-butylpiperidin-4-amineDichloromethane (DCM)1680-90
4-MethoxybenzaldehydeN-(4-methoxybenzyl)-1-tert-butylpiperidin-4-amine1,2-Dichloroethane (DCE)1288-96
CyclohexanecarboxaldehydeN-(cyclohexylmethyl)-1-tert-butylpiperidin-4-amineDichloromethane (DCM)2475-85
Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add the corresponding aldehyde or ketone (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Work-up: Upon completion of the reaction (as monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired N-alkylated product.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Aldehyde/Ketone in Solvent imine Stir for 1-2h for Imine Formation start->imine Step 1 reduction Add NaBH(OAc)3 Stir for 12-24h imine->reduction Step 2 quench Quench with aq. NaHCO3 reduction->quench Step 3 extract Extract with DCM quench->extract Step 4 purify Combine, Dry, Concentrate, and Purify extract->purify Step 5 end N-Alkylated Product purify->end

Caption: Workflow for the Reductive Amination of this compound.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the primary amine of this compound attacks the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrohalic acid byproduct. Care must be taken to control the stoichiometry to minimize over-alkylation to the tertiary amine.

Quantitative Data Summary

The following table presents representative data for the direct alkylation of this compound with various alkyl halides. Data is based on analogous reactions and may vary.

Alkyl HalideBaseSolventTemperature (°C)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile (MeCN)8075-85
Ethyl iodideN,N-Diisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF)Room Temp70-80
1-BromobutaneK₂CO₃N,N-Dimethylformamide (DMF)6065-75
Methyl iodideK₂CO₃Acetonitrile (MeCN)Room Temp80-90
Experimental Protocol: Direct Alkylation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (0.1-0.2 M).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (see table for typical temperatures) for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, filter off any inorganic salts. If DMF is the solvent, dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate. If acetonitrile is the solvent, it can be removed under reduced pressure before aqueous work-up.

  • Extraction and Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Experimental Workflow: Direct Alkylation

Direct_Alkylation_Workflow Direct Alkylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification start Dissolve this compound and Base in Solvent add_halide Add Alkyl Halide start->add_halide Step 1 react Stir at appropriate Temperature for 4-24h add_halide->react Step 2 workup Aqueous Work-up react->workup Step 3 extract Extract with Organic Solvent workup->extract Step 4 purify Dry, Concentrate, and Purify extract->purify Step 5 end N-Alkylated Product purify->end

Caption: Workflow for the Direct Alkylation of this compound.

Method 3: Synthesis of N-Aryl Urea and Thiourea Derivatives

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives. These functional groups are prevalent in many biologically active molecules. The reaction is typically high-yielding and proceeds under mild conditions.

Quantitative Data Summary

The following table provides representative data for the synthesis of urea and thiourea derivatives of this compound.

ReagentProduct TypeSolventReaction Time (h)Yield (%)
Phenyl isocyanateUreaDichloromethane (DCM)2>90
4-Chlorophenyl isocyanateUreaTetrahydrofuran (THF)3>90
Phenyl isothiocyanateThioureaDichloromethane (DCM)4>90
4-Methoxyphenyl isothiocyanateThioureaTetrahydrofuran (THF)4>90
Experimental Protocol: Urea and Thiourea Synthesis
  • Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.2 M) in a round-bottom flask.

  • Addition of Reagent: Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. In many cases, the product may precipitate from the reaction mixture upon formation.

  • Isolation: If a precipitate has formed, collect the product by filtration and wash with a small amount of cold solvent. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or by silica gel column chromatography.

Logical Relationship: Urea/Thiourea Synthesis

Urea_Thiourea_Synthesis Urea/Thiourea Synthesis Logic amine This compound product Urea Derivative Thiourea Derivative amine->product Reacts with reagent Isocyanate (R-N=C=O) Isothiocyanate (R-N=C=S) reagent->product Forms

Caption: Logical relationship for the synthesis of Urea and Thiourea derivatives.

Application Notes and Protocols: Acylation of 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 1-tert-butylpiperidin-4-amine scaffold is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amine on the piperidine ring allows for straightforward derivatization, most notably through acylation, to generate a diverse library of amide-containing compounds. These derivatives are frequently explored for their potential as therapeutic agents.

Acylation of the primary amine modifies the parent molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This functionalization is a key strategy for optimizing ligand-target interactions, improving pharmacokinetic profiles (ADME), and developing novel drug candidates. The N-acylated products of this compound are integral to the synthesis of complex molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent.[1] This leads to the formation of a stable amide bond. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.[1]

General Experimental Workflow

The overall process for the acylation of this compound follows a standard synthetic chemistry workflow, from reaction setup to product purification and analysis.

G General Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Dissolve Amine & Base in Solvent cool Cool to 0°C (Ice Bath) reagents->cool add_acyl Add Acylating Agent (Dropwise) cool->add_acyl stir Stir at Room Temp (Monitor by TLC) add_acyl->stir quench Quench Reaction (e.g., with Water) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Aq. NaHCO3, Brine) extract->wash dry Dry & Filter (e.g., Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for the acylation of this compound.

Experimental Protocols

Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct.[2] This classic method, often referred to as the Schotten-Baumann reaction, is robust and widely used.[3][4]

Materials:

  • This compound

  • Acyl Chloride (e.g., Benzoyl Chloride)

  • Tertiary Amine Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Add the tertiary amine base (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate (the hydrochloride salt of the base) may form.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.

Illustrative Data Table for Protocol 1 (Note: The following data are representative examples and may vary based on the specific acyl chloride and reaction scale.)

Acyl ChlorideBase (eq)SolventTime (h)Typical Yield (%)
Acetyl ChlorideTEA (1.5)DCM290-98%
Benzoyl ChlorideTEA (1.5)DCM485-95%
4-Chlorobenzoyl ChlorideDIPEA (1.5)DCM488-96%
Cyclopropanecarbonyl chlorideTEA (1.5)THF385-92%
Protocol 2: Acylation using an Acid Anhydride

This method is an effective alternative to using acyl chlorides, particularly when the corresponding acyl chloride is unstable or commercially unavailable. The byproduct is a carboxylic acid, which is neutralized by a base.[5]

Materials:

  • This compound

  • Acid Anhydride (e.g., Acetic Anhydride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or neat conditions

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or use neat conditions if the amine is a liquid. Add TEA (1.2 eq) or use pyridine as the solvent.

  • Add the acid anhydride (1.2 eq) to the solution, maintaining the temperature at or below room temperature.

  • Stir the mixture for 2-12 hours. The reaction is often slower than with acyl chlorides and may require gentle heating.[5]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to quench any excess anhydride and dilute with an organic solvent like ethyl acetate or DCM.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude amide.

  • Purify by column chromatography or recrystallization as needed.

Illustrative Data Table for Protocol 2 (Note: The following data are representative examples.)

Acid AnhydrideBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Acetic AnhydrideTEA (1.2)DCM25390-97%
Propionic AnhydrideTEA (1.2)DCM25488-95%
Succinic AnhydridePyridinePyridine50680-90%
Benzoic AnhydrideTEA (1.2)THF501275-85%
Protocol 3: Acylation using a Carboxylic Acid and Coupling Agents

This protocol is essential for forming amide bonds directly from carboxylic acids, which are generally unreactive towards amines on their own. Peptide coupling agents activate the carboxylic acid to facilitate the reaction.[6]

Materials:

  • This compound

  • Carboxylic Acid

  • Coupling Agent (e.g., EDC, HATU)

  • Additive (e.g., HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Deionized Water

  • Ethyl Acetate or DCM for extraction

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DMF or DCM.[1]

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the coupling agent, such as EDC (1.2 eq), to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Illustrative Data Table for Protocol 3 (Note: The following data are representative examples.)

Carboxylic AcidCoupling AgentAdditiveBase (eq)SolventTime (h)Typical Yield (%)
Benzoic AcidEDCHOBtDIPEA (2.5)DMF1680-90%
Phenylacetic AcidHATU-DIPEA (2.5)DMF1285-95%
4-Methoxybenzoic AcidEDCHOBtDIPEA (2.5)DCM2475-88%
Thiophene-2-carboxylic acidHATU-DIPEA (2.5)DMF1282-92%

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of this compound proceeds through a nucleophilic addition-elimination mechanism. The reaction involves the attack of the nucleophilic primary amine on the electrophilic carbonyl carbon of the acylating agent, followed by the departure of a leaving group.

Caption: Mechanism of Nucleophilic Acyl Substitution.

  • Nucleophilic Attack: The lone pair on the nitrogen of the primary amine attacks the partially positive carbonyl carbon of the acylating agent (where L can be -Cl, -OCOR, or an activated carboxylate).

  • Tetrahedral Intermediate Formation: This addition step breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Elimination of Leaving Group: The carbonyl double bond reforms by collapsing the intermediate, which expels the most stable leaving group (e.g., Cl⁻ or RCOO⁻).

  • Deprotonation: A base (such as excess amine or an added tertiary amine) removes a proton from the nitrogen atom to yield the final, neutral amide product and a byproduct (e.g., HCl or RCOOH).

References

The Pivotal Role of 1-tert-Butylpiperidin-4-amine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The versatile scaffold, 1-tert-butylpiperidin-4-amine, has emerged as a critical building block in the synthesis of a multitude of kinase inhibitors, enabling the development of targeted therapies against cancers and inflammatory diseases. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of inhibitors for Focal Adhesion Kinase (FAK), Bruton's Tyrosine Kinase (BTK), and Protein Kinase B (Akt).

The 1-tert-butylpiperidine moiety often imparts favorable pharmacokinetic properties to the final drug molecule, including improved solubility and metabolic stability. Its secondary amine provides a convenient handle for synthetic elaboration, allowing for its incorporation into various heterocyclic core structures common in kinase inhibitors.

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[1] Its overexpression is associated with metastatic cancers, making it a prime target for therapeutic intervention. The synthesis of FAK inhibitors frequently involves the coupling of a substituted pyrimidine core with an amine, such as a derivative of this compound.

Quantitative Data: FAK Inhibitor Activity
Compound IDFAK IC50 (nM)Pyk2 IC50 (nM)Cell-based FAK IC50 (nM)Reference
PF-562,2711.5145[2][3]
Compound 6a1.03--[4]
Compound 6b3.05--[4]
Compound 1619.10--[5]
Compound 17100--[5]
Compound 2228.2--[4]
Compound 235--[5]
Compound 2844.670.19-[4]
Experimental Protocol: Synthesis of a FAK Inhibitor Intermediate

This protocol outlines the synthesis of a key intermediate in the development of FAK inhibitors, adapted from the synthesis of related compounds.

Step 1: Synthesis of tert-butyl 4-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)piperidine-1-carboxylate

  • To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as tert-butanol/1,2-dichloroethane is added zinc bromide (1.2 eq) at 0 °C.

  • The mixture is stirred for 30 minutes.

  • tert-Butyl 4-aminopiperidine-1-carboxylate (a protected form of the core amine) (1.0 eq) and triethylamine (2.0 eq) are added, and the reaction is stirred at 0 °C for 3 hours.

  • The reaction is quenched with water and extracted with dichloromethane.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired intermediate.

Note: To use this compound directly, the initial protection step to form the Boc-carbamate would be omitted, and the free amine would be used in step 3.

FAK Signaling Pathway

FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src pY397 recruits Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Migration Migration FAK->Migration Src->FAK Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

FAK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor signaling pathway and is crucial for B-cell proliferation and survival.[6] Inhibitors of BTK have shown remarkable efficacy in treating B-cell malignancies. The synthesis of BTK inhibitors often utilizes a pyrimidine or a related heterocyclic core.

Quantitative Data: BTK Inhibitor Activity
Compound IDBTK IC50 (nM)Selectivity NotesReference
Ibrutinib1.5Also inhibits other kinases (e.g., EGFR)[7]
Acalabrutinib5.1More selective than Ibrutinib[7]
Zanubrutinib0.5Highly selective[7]
Spebrutinib2.12-[8]
RN-4864Also inhibits Slk (43 nM) and Tec (64 nM)[7]
CGI-17461.9Binds to inactive BTK conformation[9]
Compound 41.15-[10]
Compound 110.39High kinase selectivity[9]
Compound 1627-[10]
Compound 2021.7Moderate selectivity[10]
Experimental Protocol: Synthesis of a BTK Inhibitor Precursor

This protocol describes a general method for the synthesis of a key precursor for BTK inhibitors, which can be adapted for the use of this compound.

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent like N,N-diisopropylethylamine (DIPEA).

  • Add tert-butyl (3-aminophenyl)carbamate (1.0 eq) and stir the reaction at room temperature.

  • After the initial substitution, add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to facilitate the second substitution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Deprotection and Amide Coupling

  • The Boc-protecting group on the phenylamine is removed using trifluoroacetic acid (TFA) in dichloromethane.

  • The resulting free amine is then coupled with acryloyl chloride in the presence of a base like DIPEA to yield the final irreversible BTK inhibitor scaffold.

BTK Signaling Pathway

BTK_Signaling BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB Proliferation_Survival B-cell Proliferation & Survival NF_kB->Proliferation_Survival

BTK Signaling Pathway

Protein Kinase B (Akt) Inhibitors

Akt is a serine/threonine kinase that is a central node in a signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt pathway is common in many cancers. The development of Akt inhibitors often involves the incorporation of a piperidine moiety to interact with the kinase active site.

Quantitative Data: Akt Inhibitor Activity
Compound IDAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Reference
AZD5363388[11]
Compound 25a<5000--[12]
Compound with 2,5-2Cl<5000--[12]
Compound with 2Br-5Cl<5000--[12]
Compound with 2-Cl<5000--[12]
Compound with 2-F<5000--[12]
Experimental Protocol: Synthesis of AZD5363

The synthesis of the clinical candidate AZD5363, an Akt inhibitor, involves the use of a piperidine derivative. While the direct use of this compound is not explicitly detailed in the initial steps of published syntheses, a closely related intermediate, tert-butyl 4-aminopiperidine-1-carboxylate, is employed. The tert-butyl group would be introduced in a later step via reductive amination or other alkylation methods. The following is a generalized key step.[11]

Key Step: Coupling of the Piperidine Moiety

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a base such as sodium bicarbonate in a solvent mixture like acetonitrile/water/DMF under reflux conditions.

  • The Boc-protecting group is subsequently removed using a strong acid like HCl in methanol.

  • The resulting secondary amine on the piperidine ring is then further functionalized. The tert-butyl group can be introduced at this stage.

  • The final steps involve amide bond formation with (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine to yield AZD5363.

Akt Signaling Pathway

Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FoxO FoxO Transcription Factors Akt->FoxO Inhibits Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation GSK3b->Proliferation Inhibition of GSK3β promotes Survival Survival FoxO->Survival Inhibition of FoxO promotes

Akt Signaling Pathway

Conclusion

This compound and its derivatives are invaluable tools in the medicinal chemist's arsenal for the construction of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of novel therapeutics targeting key kinases implicated in human disease. The continued exploration of this versatile scaffold is anticipated to yield further breakthroughs in the development of targeted therapies.

References

Application of 1-tert-Butylpiperidin-4-amine in Central Nervous System (CNS) Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-tert-Butylpiperidin-4-amine is a valuable and versatile building block in the synthesis of a diverse range of centrally acting therapeutic agents. Its rigid piperidine core, substituted with a primary amine and a sterically hindering tert-butyl group, provides a key scaffold for the development of ligands targeting various CNS receptors and transporters. This application note details the utility of this compound in the discovery of novel CNS drug candidates, with a focus on the synthesis and evaluation of dopamine and serotonin receptor modulators. Detailed experimental protocols for the synthesis of a representative compound and relevant in vitro biological assays are provided to guide researchers in the field.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system.[1] The conformational rigidity of the piperidine ring allows for precise spatial orientation of functional groups, which is crucial for selective receptor binding. The 1-tert-butyl group can enhance metabolic stability and modulate physicochemical properties, such as lipophilicity, which are critical for blood-brain barrier penetration.[2] The 4-amino group serves as a versatile synthetic handle for the introduction of various pharmacophoric elements through reactions such as N-alkylation, acylation, and reductive amination.

This document focuses on the application of this compound and its commonly used N-Boc protected form, tert-butyl 4-aminopiperidine-1-carboxylate, in the generation of novel CNS drug candidates. We present a case study on the synthesis of a potent dopamine D4 receptor antagonist, alongside detailed protocols for its synthesis and characterization, as well as for key biological assays relevant to CNS drug discovery.

Data Presentation: Representative CNS Active Compounds

The following table summarizes quantitative data for representative CNS drug candidates that can be synthesized utilizing the this compound scaffold. These examples highlight the potential for developing potent and selective ligands for key CNS targets.

Compound IDTarget(s)Assay TypeQuantitative Data (Kᵢ/IC₅₀)Reference
U-101958Dopamine D4 ReceptorRadioligand BindingKᵢ = 1.4 nM[3]
U-99363EDopamine D4 ReceptorRadioligand BindingKᵢ = 2.2 nM[3]
Compound 21Acetylcholinesterase (AChE)Enzyme InhibitionIC₅₀ = 0.56 nM[4]
S,S-(-)-19aDopamine Transporter (DAT)Radioligand BindingIC₅₀ = 11.3 nM[5]

Experimental Protocols

Protocol 1: Synthesis of a Dopamine D4 Receptor Antagonist from tert-Butyl 4-aminopiperidine-1-carboxylate

This protocol describes the synthesis of a representative dopamine D4 receptor antagonist, N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-3-isopropoxy-2-pyridinylamine (a close analog of U-101958), starting from the Boc-protected derivative of this compound.

Step 1: N-Benzylation of tert-Butyl 4-aminopiperidine-1-carboxylate

  • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(benzylamino)piperidine-1-carboxylate.

Step 2: N-Methylation

  • To a solution of tert-butyl 4-(benzylamino)piperidine-1-carboxylate (1.0 eq) in methanol, add aqueous formaldehyde (37%, 1.5 eq).

  • Cool the mixture to 0°C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(benzyl(methyl)amino)piperidine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in a solution of hydrochloric acid in 1,4-dioxane (4 M).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain N-methyl-1-(phenylmethyl)piperidin-4-amine hydrochloride.

Step 4: Nucleophilic Aromatic Substitution

  • To a solution of N-methyl-1-(phenylmethyl)piperidin-4-amine hydrochloride (1.0 eq) and 2-chloro-3-isopropoxypyridine (1.1 eq) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 120-150°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the target compound.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2L receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl₂, 5 mM MgCl₂, 120 mM NaCl, 5 mM KCl.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 1.5 mM CaCl₂, 5 mM MgCl₂, 120 mM NaCl, 5 mM KCl, 0.1% BSA.

  • Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.

  • Non-specific binding control: (+)-Butaclamol (10 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare crude membranes from the D2-expressing HEK-293 cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Spiperone (at a final concentration equal to its Kd), 25 µL of test compound dilution or vehicle (for total binding) or (+)-butaclamol (for non-specific binding), and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 90 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a test compound to act as an agonist or antagonist at the human 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Reference agonist: Serotonin (5-HT).

  • Reference antagonist: Ketanserin.

  • Test compounds at various concentrations.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the 5-HT2A-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • For agonist testing: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the test compound at various concentrations and continue to record the fluorescence signal over time to measure the increase in intracellular calcium.

  • For antagonist testing: Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 15-30 minutes). Place the plate in the fluorescence plate reader and record a baseline. Inject the reference agonist (serotonin) at a concentration that gives a submaximal response (e.g., EC₈₀) and record the fluorescence signal.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow Start This compound (or Boc-protected form) Step1 N-Alkylation / Acylation / Reductive Amination Start->Step1 Introduce Pharmacophore Intermediate Derivatized Piperidine Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., coupling reactions) Intermediate->Step2 Final_Compound Final CNS Drug Candidate Step2->Final_Compound G cluster_d2_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi_protein Gαi/o Protein D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased excitability) PKA->Cellular_Response Leads to G cluster_5ht2a_pathway Serotonin 5-HT2A Receptor Signaling Pathway Serotonin Serotonin (5-HT) 5HT2A_R 5-HT2A Receptor Serotonin->5HT2A_R Binds Gq_protein Gαq/11 Protein 5HT2A_R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Acts on PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2

References

Application Notes and Protocols for Reductive Amination with 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing an efficient and versatile method for the formation of carbon-nitrogen bonds. This process is paramount in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. The reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.[1][2] This one-pot methodology is often preferred due to its operational simplicity and high functional group tolerance.[3][4]

Among the various reducing agents employed for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a particularly mild and selective reagent.[3][4][5] Its selectivity for imines over carbonyl groups allows for the direct combination of the amine, carbonyl compound, and reducing agent without significant reduction of the starting carbonyl.[2][6] This protocol details the application of 1-tert-butylpiperidin-4-amine in reductive amination reactions, a building block of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous therapeutic agents.

Reaction Principle

The reductive amination process begins with the nucleophilic attack of the primary amine (this compound) on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a protonated imine (iminium ion). The hydride reagent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to furnish the final secondary amine product. The bulky tert-butyl group on the piperidine nitrogen provides steric hindrance, which can influence the reactivity and selectivity of the transformation.

Experimental Protocols

This section provides a detailed, representative protocol for the reductive amination of an aromatic aldehyde with a substituted piperidin-4-amine, which serves as a close structural analog to this compound. The conditions are broadly applicable to this compound.

General Procedure for Reductive Amination:

To a solution of the aldehyde or ketone (1.0 equivalent) and the amine (1.0-1.5 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF), is added sodium triacetoxyborohydride (1.5-2.0 equivalents) in one portion.[3][7] The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, the duration being dependent on the reactivity of the substrates. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is then extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired secondary amine.[7]

Example Protocol: Synthesis of N-(4-tert-butylbenzyl)-1-benzylpiperidin-4-amine [7]

This protocol demonstrates the reductive amination of 1-benzyl-4-piperidone with 4-tert-butylbenzylamine, showcasing a typical experimental setup.

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (568 mg, 3.0 mmol) and 4-tert-butylbenzylamine (734 mg, 4.5 mmol) in 20 mL of dry tetrahydrofuran (THF).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.34 g, 6.0 mmol) in one portion.

  • Reaction: Stir the resulting suspension at room temperature for 12 hours.

  • Work-up: Quench the reaction by adding 20 mL of a saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent. Purify the residue by flash column chromatography (ethyl acetate:triethylamine 10:1) to yield the product.

Data Presentation

The following table summarizes typical quantitative data for reductive amination reactions using substituted piperidin-4-amines and various carbonyl compounds with sodium triacetoxyborohydride as the reducing agent.

EntryCarbonyl CompoundAmineReducing AgentSolventTime (h)Yield (%)Reference
11-Benzyl-4-piperidone4-tert-butylbenzylamineNaBH(OAc)₃THF1270[7]
21-Benzyl-4-piperidoneIsobutylamineNaBH(OAc)₃THF1268[7]
3CyclohexanoneAnilineNaBH(OAc)₃DCE294[3]
4BenzaldehydeMorpholineNaBH(OAc)₃DCE0.595[3]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of reductive amination.

Reductive_Amination_Mechanism Carbonyl R1(C=O)R2 Hemiaminal R1C(OH)(NHR3)R2 Carbonyl->Hemiaminal + R3NH2 Amine R3NH2 STAB NaBH(OAc)3 Iminium [R1C(=N+HR3)R2] Product R1CH(NHR3)R2 Hemiaminal->Iminium - H2O Iminium->Product + [H-]

Caption: General mechanism of reductive amination.

Experimental Workflow

The diagram below outlines the typical workflow for a reductive amination experiment.

Experimental_Workflow Start Combine Aldehyde/Ketone and Amine in Solvent Add_STAB Add Sodium Triacetoxyborohydride Start->Add_STAB React Stir at Room Temperature Add_STAB->React Quench Quench with aq. NaHCO3 React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A typical experimental workflow for reductive amination.

Troubleshooting and Considerations

  • Steric Hindrance: Reductive amination with sterically hindered ketones or amines, such as this compound, may proceed at a slower rate.[3] In such cases, extending the reaction time or gentle heating may be necessary. The use of a Lewis acid catalyst like Ti(Oi-Pr)₄ can sometimes improve yields for less reactive substrates.[5]

  • Solvent Choice: 1,2-dichloroethane (DCE) is often the preferred solvent as it is aprotic and reactions tend to be faster compared to THF.[3][5]

  • pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. The addition of a small amount of acetic acid can catalyze the iminium ion formation, particularly with less reactive ketones.[3]

  • Purity of Reagents: The use of dry solvents and high-purity reagents is crucial for optimal results, as sodium triacetoxyborohydride is sensitive to water.[5]

  • Over-alkylation: While less of a concern with secondary amine formation, when using primary amines, the formation of tertiary amines through a second alkylation can be a side reaction. Using a 1:1 stoichiometry of the amine and carbonyl can help to minimize this.

Conclusion

Reductive amination using this compound is a robust and highly valuable transformation for the synthesis of complex secondary amines. The use of sodium triacetoxyborohydride provides a mild and selective method, compatible with a wide range of functional groups. The provided protocols and data serve as a comprehensive guide for researchers in the successful application of this important synthetic methodology.

References

Application Notes and Protocols for Coupling Reactions Involving 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common coupling reactions involving the versatile building block, 1-tert-butylpiperidin-4-amine. This compound is of significant interest in medicinal chemistry due to the presence of a reactive primary amine at the 4-position and a sterically bulky tert-butyl group on the piperidine nitrogen, which can influence solubility, metabolic stability, and target engagement of derivative compounds.

This document outlines key synthetic protocols for amide bond formation, urea synthesis, and N-arylation, providing detailed methodologies and quantitative data from analogous reactions to guide researchers in their synthetic endeavors.

Amide Coupling Reactions

Amide bond formation is a cornerstone of drug discovery, enabling the linkage of this compound to a wide array of carboxylic acids. Standard coupling reagents can be employed to facilitate this transformation.

Representative Quantitative Data for Amide Coupling

While specific data for this compound is not widely published, the following table provides yields for analogous amide coupling reactions with N-Boc-protected piperidine derivatives, which can serve as a starting point for optimization.

Carboxylic AcidAmineCoupling ReagentsSolventTime (h)Yield (%)Reference
Substituted Benzoic Acidtert-butyl 2-aminophenylcarbamateEDCI, HOBt, DIPEADMF3~74%[1]
Boc-prolineBoc-piperidine-4-amineEDC, DMAP, HOBtAcetonitrile18ExcellentNot specified in source
N-(3-(trifluoromethyl)benzoyl)glycinetert-butyl piperidin-4-ylcarbamatePyBroP, DMAP, DIPEADCM24Not specifiedNot specified in source
Experimental Protocol: General Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with an amine using HATU, a highly efficient coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Amide_Coupling_Workflow cluster_setup Reaction Setup Carboxylic_Acid Carboxylic Acid (1.0 eq) Preactivation Pre-activation (RT, 15-30 min) Carboxylic_Acid->Preactivation HATU HATU (1.1 eq) HATU->Preactivation DIPEA DIPEA (2.0 eq) DIPEA->Preactivation DMF Anhydrous DMF DMF->Preactivation Amine_Addition Add this compound (1.1 eq) Preactivation->Amine_Addition Activated Ester Intermediate Reaction Reaction (RT, monitor by TLC/LC-MS) Amine_Addition->Reaction Workup Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product N-(1-tert-butylpiperidin-4-yl)amide Purification->Final_Product Urea_Synthesis_Workflow cluster_reactants Reactants Amine This compound (1.0 eq) Reaction Reaction (RT, monitor by TLC/LC-MS) Amine->Reaction Isocyanate Isocyanate (1.0 eq) Isocyanate->Reaction Solvent Anhydrous DCM or THF Solvent->Reaction Isolation Isolation (Filtration or Concentration) Reaction->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Final_Product 1-(1-tert-butylpiperidin-4-yl)-3-substituted urea Purification->Final_Product Buchwald_Hartwig_Workflow cluster_reagents Reagents (under inert atmosphere) Aryl_Halide Aryl Halide (1.0 eq) Heating Heating (80-110 °C) Monitoring by TLC/GC-MS Aryl_Halide->Heating Amine This compound (1.2 eq) Amine->Heating Catalyst Pd Catalyst Catalyst->Heating Ligand Phosphine Ligand Ligand->Heating Base Base (e.g., NaO-t-Bu) Base->Heating Solvent Anhydrous Solvent Solvent->Heating Cooling_Filtration Cooling & Filtration Heating->Cooling_Filtration Extraction Extraction & Washing Cooling_Filtration->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Final_Product N-Aryl-1-tert-butylpiperidin-4-amine Purification->Final_Product Reductive_Amination_Pathway Ketone 1-tert-Butyl-4-piperidone Iminium_Ion Iminium Ion Intermediate Ketone->Iminium_Ion Amine Primary or Secondary Amine Amine->Iminium_Ion Final_Product N-substituted-1-tert-butylpiperidin-4-amine Iminium_Ion->Final_Product Reduction Reducing_Agent STAB Reducing_Agent->Final_Product

References

Application Notes and Protocols: 1-tert-Butylpiperidin-4-amine as a Versatile Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal core for the development of compound libraries aimed at exploring chemical space and identifying novel therapeutic agents. 1-tert-Butylpiperidin-4-amine, and its commonly used N-Boc protected analogue (tert-butyl 4-aminopiperidine-1-carboxylate), serves as a particularly valuable building block in diversity-oriented synthesis. The tert-butyl or Boc group on the piperidine nitrogen provides steric bulk and protection, respectively, allowing for selective functionalization at the 4-amino position. This enables the rapid generation of diverse libraries through common and robust chemical transformations such as reductive amination and amide bond formation.

These application notes provide detailed protocols for the utilization of this compound and its derivatives as scaffolds in library synthesis, along with representative data on reaction yields and biological activities of the resulting compounds.

Application Notes

The this compound scaffold is amenable to a variety of chemical transformations to generate diverse libraries of compounds. The two most common and robust methods for diversification are reductive amination and amide coupling.

  • Reductive Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of substituents at the 4-amino position. Starting with the corresponding ketone, 1-tert-butyl-4-piperidone (or its N-Boc analogue), reaction with a library of primary or secondary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), yields a library of N-substituted 4-aminopiperidine derivatives. This method is known for its broad substrate scope and high yields.[2][3][4]

  • Amide Coupling: The primary amine at the 4-position of the scaffold can be readily acylated with a diverse set of carboxylic acids to produce a library of amides. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA) are effective for this transformation.[5] This approach allows for the introduction of a wide array of functional groups and physicochemical properties into the final compounds.

The resulting libraries of substituted piperidines have been explored for a range of biological activities, including antifungal, antiviral (such as HCV inhibitors), and CNS-targeting applications, demonstrating the broad utility of this scaffold in drug discovery.[2][6]

Experimental Protocols

Protocol 1: Library Synthesis via Reductive Amination

This protocol describes the parallel synthesis of a library of N-substituted 4-aminopiperidines starting from 1-Boc-4-piperidone and a selection of primary amines.

Materials:

  • 1-Boc-4-piperidone

  • Library of primary amines (e.g., substituted benzylamines, alkylamines)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) for Boc-deprotection (optional)

Procedure:

  • To an array of reaction vials, add 1-Boc-4-piperidone (1.0 eq.).

  • To each vial, add a unique primary amine from the library (1.1 eq.).

  • Dissolve the starting materials in anhydrous DCE or DCM.

  • Add sodium triacetoxyborohydride (1.5 eq.) to each reaction mixture.

  • Seal the vials and stir the reactions at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reactions by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude N-Boc protected products.

  • Purify the products by flash column chromatography if necessary.

  • (Optional) Boc-Deprotection: To remove the Boc protecting group, dissolve the purified product in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the final deprotected amine.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_deprotection Optional Deprotection cluster_product Final Products start_ketone 1-Boc-4-piperidone reaction Reductive Amination (STAB, DCE/DCM, RT) start_ketone->reaction start_amine Amine Library (R-NH2) start_amine->reaction workup Quench (NaHCO3) Extraction (DCM) reaction->workup purification Column Chromatography workup->purification deprotection Boc Deprotection (TFA, DCM) purification->deprotection product Library of N-Substituted 4-Aminopiperidines purification->product N-Boc Product deprotection->product Final Product

Caption: Workflow for Library Synthesis via Reductive Amination.

Protocol 2: Library Synthesis via Amide Coupling

This protocol outlines the parallel synthesis of a library of 4-amido-piperidines starting from this compound and a selection of carboxylic acids.

Materials:

  • This compound (or its N-Boc analogue, followed by deprotection)

  • Library of carboxylic acids (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an array of reaction vials, dissolve a unique carboxylic acid from the library (1.0 eq.) in anhydrous DMF or DCM.

  • To each vial, add EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).

  • Stir the mixtures at room temperature for 15-30 minutes to pre-activate the carboxylic acids.

  • Add a solution of this compound (1.1 eq.) in the same solvent to each respective vial.

  • Seal the vials and stir the reactions at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixtures with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layers over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude products by flash column chromatography or preparative HPLC to yield the final amide library.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Acid Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Products start_amine This compound coupling Amide Bond Formation (RT) start_amine->coupling start_acid Carboxylic Acid Library (R-COOH) activation EDC, HOBt, DIPEA in DMF/DCM start_acid->activation activation->coupling workup Aqueous Work-up Extraction coupling->workup purification Chromatography workup->purification product Library of 4-Amido-piperidines purification->product

Caption: Workflow for Library Synthesis via Amide Coupling.

Data Presentation

Table 1: Representative Yields for Reductive Amination of N-Substituted-4-Piperidones
EntryN-Substituent of 4-PiperidoneAmineProductYield (%)
1Benzyl4-tert-Butylbenzylamine1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine70
2Benzyln-Dodecylamine1-Benzyl-N-dodecylpiperidin-4-amine65
3Benzyln-Hexylamine1-Benzyl-N-hexylpiperidin-4-amine71
4BocAnilinetert-Butyl 4-anilinopiperidine-1-carboxylate~90 (crude)

Data compiled from literature sources.[2][3]

Table 2: Biological Activity of a Synthesized 4-Aminopiperidine Library
CompoundStructureHCV EC₅₀ (µM)Antifungal MIC (µg/mL) vs. C. albicans
1 1-Benzyl-N-dodecylpiperidin-4-amineNot Reported2-4
2 N-Dodecyl-1-phenethylpiperidin-4-amineNot Reported2-4
3 A 4-aminopiperidine derivative2.57Not Reported
4 A 4-aminopiperidine derivative2.09Not Reported

Data compiled from literature sources.[2][6]

Signaling Pathway/Logical Relationship Diagram

The general logic of library synthesis using the this compound scaffold involves diversifying at the 4-position through robust chemical reactions to generate a collection of related but structurally distinct molecules. These molecules are then screened for biological activity to identify hits, which can be further optimized.

Library_Synthesis_Logic cluster_diversification Diversification Reactions scaffold This compound Scaffold reductive_amination Reductive Amination (Ketone + Amines) scaffold->reductive_amination amide_coupling Amide Coupling (Amine + Acids) scaffold->amide_coupling library Diverse Compound Library reductive_amination->library amide_coupling->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits optimization Lead Optimization hits->optimization drug_candidate Drug Candidate optimization->drug_candidate

Caption: Logical Flow of Library Synthesis and Drug Discovery.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-tert-Butylpiperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-tert-Butylpiperidin-4-amine. The primary focus is on the widely used reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of 1-tert-butyl-4-piperidone. This reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source (like ammonia), which is then reduced in situ to the desired primary amine.[1][2] This "one-pot" approach is often favored due to its efficiency.[1][3]

Q2: Which reducing agents are suitable for this reaction?

A2: Several reducing agents can be used, with the choice depending on the specific protocol and desired reactivity. Common choices include:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and selective reagent that is often preferred as it can be added directly to the mixture of the ketone and amine without reducing the ketone starting material.[4]

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, particularly effective at the slightly acidic pH required for imine formation.[5]

  • Sodium borohydride (NaBH₄): A stronger reducing agent that may require a stepwise procedure (formation of the imine first, followed by reduction) to prevent reduction of the starting ketone.[6]

  • Catalytic Hydrogenation (H₂/Pd/C): This method is also effective and can be used for direct reductive amination.[3]

Q3: Why is my reaction yield low?

A3: Low yields can stem from several factors:

  • Incomplete imine formation: The equilibrium between the ketone/amine and the imine may not favor the imine. This can often be addressed by removing water as it forms or by using a dehydrating agent.

  • Side reactions: The starting ketone can undergo self-condensation, or the product amine can react further (over-alkylation) if an alkylating agent is present.

  • Poor quality reagents: Ensure the purity of the 1-tert-butyl-4-piperidone, amine source, and reducing agent.

  • Suboptimal pH: Imine formation is typically acid-catalyzed. The pH should be maintained in a slightly acidic range (around 5-6) for optimal results.[1]

Q4: How can I purify the final product, this compound?

A4: Purification strategies depend on the nature of the impurities.

  • Acid-Base Extraction: As an amine, the product can be converted to its hydrochloride salt by treatment with HCl.[7] This allows for washing with an organic solvent to remove non-basic impurities. The free amine can then be regenerated by adding a base.

  • Column Chromatography: Silica gel or basic alumina can be used to separate the product from starting materials and byproducts.[7]

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

  • Crystallization: The product or its salt can be purified by crystallization from an appropriate solvent system.[8]

Process Workflow and Reaction Mechanism

The synthesis of this compound via reductive amination follows a logical workflow from reaction setup to product isolation. The underlying mechanism involves two key stages: imine formation and subsequent reduction.

G cluster_workflow Experimental Workflow A Combine Ketone, Amine Source & Solvent B Adjust pH (Acid Catalyst) A->B C Add Reducing Agent B->C D Monitor Reaction (TLC/LC-MS) C->D E Quench Reaction D->E F Workup & Extraction E->F G Purification (Chromatography/Distillation) F->G H Characterization (NMR/MS) G->H

Caption: General experimental workflow for reductive amination.

G cluster_mechanism Reductive Amination Mechanism Ketone 1-tert-butyl-4-piperidone (Carbonyl) Intermediate Hemiaminal Intermediate Ketone->Intermediate + NH3 Amine Ammonia (NH3) (Nucleophile) Amine->Intermediate Imine Iminium Ion Intermediate->Imine - H2O, + H+ Product This compound (Product) Imine->Product + Hydride Source Hydride Reducing Agent (e.g., NaBH(OAc)3) Hydride->Product G Start Reaction Issue Encountered Check_TLC Analyze by TLC/LC-MS Start->Check_TLC Low_Conversion Low Conversion of Ketone? Check_TLC->Low_Conversion Multiple_Spots Multiple Product Spots? Low_Conversion->Multiple_Spots No Sol_pH Check & Adjust pH (Add Acetic Acid) Low_Conversion->Sol_pH Yes Sol_Purify Purify via Chromatography or Acid/Base Extraction Multiple_Spots->Sol_Purify Yes Sol_Reagent Add More Reducing Agent Sol_pH->Sol_Reagent Sol_Time Increase Reaction Time Sol_Reagent->Sol_Time

References

Technical Support Center: Purification of 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the chromatographic purification of 1-tert-Butylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound by standard silica gel chromatography challenging? The primary challenge arises from the interaction between the basic amine group of the compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong interaction can lead to protonation of the amine, causing it to bind too strongly to the stationary phase. This results in significant peak tailing (streaking), poor separation, and in some cases, irreversible adsorption of the compound to the column, leading to low recovery.[1]

Q2: What is the recommended first step before attempting a large-scale column purification? The recommended first step is to perform a thorough analysis using Thin Layer Chromatography (TLC). TLC is a quick and inexpensive method to determine the optimal mobile phase (solvent system) for separation. It helps in identifying a solvent system that provides a good retention factor (Rf) for the target compound (typically between 0.2 and 0.4) and resolves it from impurities.

Q3: What are the most effective mobile phases for purifying basic amines like this compound on silica gel? To counteract the acidic nature of silica gel, a basic modifier is typically added to the mobile phase.[1][2] The most common and effective strategy is to use a mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol) with a small amount (0.1-2%) of a basic additive such as triethylamine (TEA) or ammonia (often as a 1-10% solution in methanol).[3][4] This deactivates the acidic silanol sites, minimizing unwanted interactions and improving peak shape.[1][2]

Q4: Are there alternative stationary phases to silica gel for purifying this compound? Yes. If issues persist with silica gel, several alternative stationary phases can be used:

  • Deactivated Silica: Pre-treating the silica gel by washing it with a solvent containing a base like triethylamine can effectively deactivate the acidic sites.[4][5]

  • Basic Alumina: Alumina is a basic stationary phase and is often a better choice for the purification of strongly basic compounds.[6]

  • Amine-Functionalized Silica: These columns have an amine-bonded phase, which provides a less polar and basic surface, often allowing for purification without mobile phase additives.[7][8]

  • Reversed-Phase Silica (C18): For more polar amines or when normal-phase chromatography fails, reversed-phase HPLC with a C18 column can be effective, typically using a mobile phase of acetonitrile and water.[9][10][11]

Q5: How can I visualize this compound on a TLC plate since it lacks a UV chromophore? this compound does not have a significant UV chromophore for visualization under a UV lamp. Therefore, chemical staining is required. Effective stains for primary and secondary amines include:

  • Ninhydrin solution: Upon heating, it reacts with primary and secondary amines to produce distinct pink or purple spots.[12]

  • Potassium Permanganate (KMnO₄) stain: This is a general oxidizing stain that reacts with many functional groups, including amines, to produce yellow spots on a purple background.

  • t-Butylhypochlorite/Starch/KI stain: This is a highly sensitive method for detecting various types of amines.[12]

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Streaking / Tailing on TLC or Column Strong interaction between the basic amine and acidic silica gel.[1][3]Add a basic modifier (0.5-2% triethylamine or ammonia) to your mobile phase.[3][4] Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[6][8]
Sample is overloaded on the TLC plate or column.[3]Dilute the sample before spotting on the TLC plate. For column chromatography, use a larger column or reduce the amount of crude material loaded.
Compound has Rf = 0 (Stuck at Baseline) The mobile phase is not polar enough to elute the compound.[3]Increase the polarity of the mobile phase. For example, in a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate. If using DCM/MeOH, increase the percentage of Methanol.
Compound has Rf ≈ 1 (Runs at Solvent Front) The mobile phase is too polar, causing the compound to elute too quickly without separation.[3]Decrease the polarity of the mobile phase. For example, in a DCM/MeOH system, reduce the percentage of Methanol.
Low or No Recovery from Column The compound has irreversibly adsorbed to the acidic sites on the silica gel.[1]Deactivate the silica by pre-treating it with a TEA-containing solvent.[4] If recovery is still low, switch to a more inert stationary phase like basic alumina.[6]
The compound is highly volatile and evaporated during solvent removal.Use gentle evaporation conditions (e.g., lower temperature on the rotary evaporator).
Poor Separation of Compound from Impurities The chosen mobile phase does not provide adequate resolution.Systematically screen different solvent systems using TLC. Try different solvent combinations (e.g., switch from Ethyl Acetate to Acetone or Isopropanol as the polar component).
The column was packed improperly or developed cracks.Ensure the column is packed uniformly without air bubbles. Maintain a constant level of solvent above the silica bed to prevent cracking.[13]

Experimental Protocols

Protocol 1: TLC Analysis and Mobile Phase Selection
  • Preparation of TLC Plate: Draw a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Dichloromethane or Methanol).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the pencil line. Keep the spot size as small as possible.

  • Developing the Plate:

    • Prepare a series of developing chambers (beakers with watch glasses) with different mobile phase systems. System A: 95:5 Dichloromethane/Methanol. System B: 90:9:1 Dichloromethane/Methanol/Triethylamine. System C: 80:20 Ethyl Acetate/Hexanes with 1% Triethylamine.

    • Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

    • Prepare a ninhydrin solution (e.g., 0.2 g ninhydrin in 100 mL ethanol).[12]

    • Evenly spray the dried TLC plate with the ninhydrin solution.[12]

    • Gently heat the plate with a heat gun until colored spots appear.[12]

  • Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). The ideal mobile phase will give the target compound an Rf value between 0.2 and 0.4 and show clear separation from impurities.

Protocol 2: Flash Column Chromatography with Deactivated Silica
  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexanes or Dichloromethane).

    • Add 1-2% triethylamine (by volume) to the slurry and mix well to deactivate the silica.

    • Carefully pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform and crack-free bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add a small amount of dry silica gel (approximately 10-20 times the mass of the sample) to this solution.[13]

    • Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[13]

    • Carefully add this powder to the top of the packed silica gel column.

  • Elution:

    • Begin eluting the column with the initial, less polar mobile phase identified during TLC analysis (containing 1-2% TEA).

    • Collect fractions in test tubes and monitor the elution progress by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow and Troubleshooting Logic

Purification_Workflow cluster_start 1. Initial Analysis cluster_evaluation 2. Method Evaluation cluster_purification 3. Purification cluster_troubleshoot 4. Troubleshooting Crude Crude this compound TLC TLC Analysis with DCM/MeOH/TEA Crude->TLC Eval Good Rf and Separation? TLC->Eval Column Flash Column Chromatography (Deactivated Silica) Eval->Column Yes Troubleshoot Troubleshoot: - Adjust Polarity - Change Solvent System - Try Alternative Stationary Phase Eval->Troubleshoot No (Streaking, Rf=0/1) Fractions Collect & Analyze Fractions Column->Fractions Product Combine Pure Fractions & Evaporate Fractions->Product Pure Pure Product Product->Pure TLC2 Re-run TLC Analysis Troubleshoot->TLC2 TLC2->Eval

Caption: Workflow for the purification and troubleshooting of this compound.

References

Technical Support Center: Synthesis of 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-tert-Butylpiperidin-4-amine. The following sections detail common side reactions, mitigation strategies, and experimental protocols for the primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Reductive Amination: This one-pot reaction involves the condensation of 1-tert-Butyl-4-piperidone with an ammonia source, followed by in-situ reduction of the resulting imine.

  • Deprotection of an N-Boc protected precursor: This two-step approach involves the synthesis of tert-butyl piperidin-4-ylcarbamate, followed by the removal of the Boc (tert-butoxycarbonyl) protecting group to yield the desired amine.

Q2: What are the critical parameters to control during the reductive amination synthesis?

A2: Key parameters include the choice of reducing agent, reaction temperature, pH, and the source of ammonia. The selection of a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial to prevent side reactions like over-reduction of the starting ketone.

Q3: Why are scavengers necessary during the Boc-deprotection step?

A3: Acid-mediated Boc-deprotection generates a reactive tert-butyl cation. This cation can act as an alkylating agent, leading to the formation of undesired byproducts by reacting with the newly formed amine or other nucleophilic sites. Scavengers, such as triisopropylsilane (TIS) or triethylsilane (TES), are added to trap this reactive intermediate.

Troubleshooting Guides

Route 1: Reductive Amination of 1-tert-Butyl-4-piperidone

This section addresses common issues encountered during the synthesis of this compound via reductive amination.

Issue 1: Low Yield of the Desired Primary Amine and Formation of a Secondary Amine Byproduct.

  • Question: My reaction is producing a significant amount of a higher molecular weight byproduct, which appears to be a dialkylated amine. How can I prevent this?

  • Answer: This side reaction is likely due to the newly formed primary amine reacting with another molecule of the starting ketone. To minimize this:

    • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium formate or ammonia solution) to favor the formation of the primary amine.

    • Choice of Reducing Agent: Employ a less reactive and more sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride (NaBH₄) as it is less likely to reduce the ketone starting material and is effective at reducing the intermediate imine at a controlled rate.

    • Reaction Conditions: Maintain a lower reaction temperature to decrease the rate of the competing dialkylation reaction.

Issue 2: Incomplete Conversion of the Starting Ketone.

  • Question: My reaction has stopped, but I still observe a significant amount of unreacted 1-tert-Butyl-4-piperidone by TLC/LC-MS. What could be the cause?

  • Answer: Incomplete conversion can be due to several factors:

    • Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling. Use a fresh batch of the reducing agent.

    • Suboptimal pH: The formation of the imine intermediate is pH-dependent. For many reductive aminations, mildly acidic conditions are optimal. If using an ammonia salt like ammonium formate, the pH is generally suitable. If using aqueous ammonia, the addition of a mild acid catalyst might be necessary.

    • Insufficient Reaction Time or Temperature: Some reductive aminations can be slow. Monitor the reaction progress over a longer period or consider a modest increase in temperature, while being mindful of potential side reactions.

Route 2: Deprotection of tert-Butyl piperidin-4-ylcarbamate

This section provides troubleshooting for the removal of the Boc protecting group.

Issue 1: Presence of an Impurity with a Mass of +56 Da.

  • Question: After deprotection, my mass spectrum shows a significant peak corresponding to the mass of my desired product plus 56 atomic mass units. What is this impurity and how do I avoid it?

  • Answer: This impurity is the N-tert-butylated product, formed by the reaction of the product amine with the tert-butyl cation generated during the deprotection. To prevent this:

    • Use of Scavengers: The most effective solution is to add a carbocation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole. These readily react with the tert-butyl cation, preventing it from alkylating your product.

Issue 2: Incomplete Deprotection.

  • Question: I am observing residual Boc-protected starting material even after an extended reaction time. How can I drive the reaction to completion?

  • Answer: Incomplete deprotection is usually due to insufficient acid strength or concentration.

    • Acid Choice and Concentration: Trifluoroacetic acid (TFA) is a strong acid and is very effective for Boc deprotection. If using hydrochloric acid, a 4M solution in dioxane is standard. If the reaction is sluggish, you can try increasing the concentration of the acid or using neat TFA.

    • Reaction Time and Temperature: While most Boc deprotections are complete within a few hours at room temperature, some sterically hindered substrates may require longer reaction times or gentle heating. However, be aware that heating can also promote side reactions.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. KetoneCommon Side ReactionsTypical Solvents
Sodium Triacetoxyborohydride (STAB) HighMinimal over-reductionDichloromethane (DCM), Dichloroethane (DCE)
Sodium Cyanoborohydride (NaBH₃CN) HighToxic cyanide byproductMethanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) ModerateCan reduce the starting ketoneMethanol (MeOH), Ethanol (EtOH)
Hydrogen (H₂) with Pd/C HighPotential for over-reduction of other functional groupsMethanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Table 2: Effectiveness of Scavengers in TFA-mediated Boc Deprotection

ScavengerTarget of AlkylationTypical ConcentrationNotes
Triisopropylsilane (TIS) Product Amine (N-alkylation)2.5 - 5% (v/v)Highly effective and commonly used.
Triethylsilane (TES) Product Amine (N-alkylation)2.5 - 5% (v/v)Similar to TIS, also very effective.
Thioanisole Product Amine (N-alkylation)5% (v/v)Effective, but can be difficult to remove during workup.
Water General carbocation scavenger2.5 - 5% (v/v)Can be used in combination with other scavengers.

Experimental Protocols

Protocol 1: Reductive Amination of 1-tert-Butyl-4-piperidone

This protocol describes a one-pot synthesis of this compound using ammonium formate.

  • Reaction Setup: To a round-bottom flask, add 1-tert-Butyl-4-piperidone (1.0 eq) and ammonium formate (3.0 - 5.0 eq).

  • Solvent Addition: Add methanol to the flask to dissolve the reagents.

  • Reducing Agent Addition: Cool the mixture in an ice bath and slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Boc-Deprotection using HCl in Dioxane

This protocol details the removal of the Boc group from tert-butyl piperidin-4-ylcarbamate.

  • Reaction Setup: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in 1,4-dioxane in a round-bottom flask.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (2.0 - 3.0 eq). The hydrochloride salt of the product may begin to precipitate.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • Neutralization: To obtain the free amine, dissolve the hydrochloride salt in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extraction and Purification: Extract the free amine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Visualizations

Reductive_Amination_Workflow start Start: 1-tert-Butyl-4-piperidone imine Imine Intermediate start->imine Condensation reagents Ammonia Source (e.g., NH4OAc) reagents->imine reduction Reduction (e.g., NaBH(OAc)3) imine->reduction product Product: This compound reduction->product side_reaction Side Reaction: Dialkylation product->side_reaction Reacts with start material

Caption: Workflow for the reductive amination synthesis of this compound.

Boc_Deprotection_Troubleshooting start Boc-Deprotection Reaction check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase Acid Conc. or Reaction Time incomplete->troubleshoot_incomplete check_purity Check Purity (MS) complete->check_purity troubleshoot_incomplete->start pure Pure Product check_purity->pure Yes impurity Impurity (+56 Da) check_purity->impurity No troubleshoot_impurity Add Scavenger (e.g., TIS) impurity->troubleshoot_impurity troubleshoot_impurity->start

Caption: Troubleshooting logic for the Boc-deprotection of tert-butyl piperidin-4-ylcarbamate.

Technical Support Center: Troubleshooting Reactions with 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-tert-Butylpiperidin-4-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis with this sterically hindered amine.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often slow or incomplete?

The primary reason for incomplete reactions is the steric hindrance caused by the bulky tert-butyl group on the piperidine nitrogen. This group physically blocks the approach of reactants to the nucleophilic 4-amino group, slowing down reaction rates and sometimes preventing the reaction from going to completion.

Q2: What are the most common problematic reactions with this amine?

Researchers frequently report challenges with the following reactions:

  • Amide Bond Formation: Incomplete coupling with carboxylic acids or acyl chlorides.

  • Reductive Amination: Low yields or unreacted starting materials when reacting with aldehydes or ketones.

  • Nucleophilic Substitution (N-Alkylation): Difficulty in reacting with alkyl halides, often leading to low conversions.

Troubleshooting Guide: Incomplete Amide Bond Formation

Problem: Low yield or incomplete conversion when coupling this compound with a carboxylic acid.

Logical Troubleshooting Workflow

G cluster_solutions Troubleshooting Steps start Incomplete Amide Coupling check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions optimize_coupling Optimize Coupling Agent and Base check_conditions->optimize_coupling increase_temp Increase Reaction Temperature optimize_coupling->increase_temp acyl_fluoride Consider Acyl Fluoride Intermediate increase_temp->acyl_fluoride success Reaction Complete acyl_fluoride->success

Caption: Troubleshooting workflow for incomplete amide coupling.

Recommended Solutions & Optimized Protocols
ParameterStandard ConditionsOptimized Conditions for this compoundRationale
Coupling Agent EDC/HOBt, DCCHATU, HBTU, PyBOP More reactive coupling agents are needed to overcome steric hindrance.
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA) A non-nucleophilic, sterically hindered base is crucial to avoid side reactions and deactivation of the coupling agent.[1]
Solvent Dichloromethane (DCM)Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) Polar aprotic solvents can enhance reaction rates. Ensure the solvent is anhydrous to prevent hydrolysis of activated species.[1]
Temperature Room TemperatureElevated Temperature (50-80 °C) Increased temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
Activation One-pot additionPre-activation of Carboxylic Acid Activating the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine can improve yields.[1]
Experimental Protocol: Optimized Amide Coupling with HATU
  • Carboxylic Acid Activation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 20 minutes.

  • Amine Coupling:

    • Add a solution of this compound (1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.

    • Heat the reaction to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting Guide: Incomplete Reductive Amination

Problem: Low conversion in the reductive amination of this compound with an aldehyde or ketone.

Logical Troubleshooting Workflow

G cluster_solutions Troubleshooting Steps start Incomplete Reductive Amination check_imine Confirm Imine Formation (Monitor by NMR/IR) start->check_imine optimize_reductant Optimize Reducing Agent check_imine->optimize_reductant adjust_ph Adjust Reaction pH optimize_reductant->adjust_ph two_step Consider Two-Step Procedure adjust_ph->two_step success Reaction Complete two_step->success

Caption: Troubleshooting workflow for incomplete reductive amination.

Recommended Solutions & Optimized Protocols
ParameterStandard ConditionsOptimized Conditions for this compoundRationale
Reducing Agent NaBH₄Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) These are milder reducing agents that selectively reduce the iminium ion in the presence of the carbonyl starting material, which is crucial for a one-pot reaction.[2][3]
Solvent Methanol (MeOH)1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) NaBH(OAc)₃ is not very compatible with methanol.[2]
pH Not controlledSlightly acidic (pH 5-6) Imine formation is favored under slightly acidic conditions. This can be achieved by adding a small amount of acetic acid.
Procedure One-potTwo-step: 1. Imine formation, 2. Reduction For very hindered substrates, isolating the imine before reduction can lead to higher yields.[4]
Experimental Protocol: Optimized Reductive Amination with NaBH(OAc)₃
  • Imine Formation (One-Pot):

    • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCE, add acetic acid (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting Guide: Incomplete Nucleophilic Substitution (N-Alkylation)

Problem: Low yield of the N-alkylated product when reacting this compound with an alkyl halide.

Logical Troubleshooting Workflow

G cluster_solutions Troubleshooting Steps start Incomplete N-Alkylation check_halide Assess Alkyl Halide Reactivity (I > Br > Cl) start->check_halide optimize_base Optimize Base and Solvent check_halide->optimize_base increase_temp Increase Reaction Temperature optimize_base->increase_temp phase_transfer Consider Phase Transfer Catalysis increase_temp->phase_transfer success Reaction Complete phase_transfer->success

Caption: Troubleshooting workflow for incomplete N-alkylation.

Recommended Solutions & Optimized Protocols
ParameterStandard ConditionsOptimized Conditions for this compoundRationale
Alkyl Halide Alkyl chloride or bromideAlkyl iodide or triflate Iodides and triflates are better leaving groups, which can accelerate the rate of this Sₙ2 reaction.
Base K₂CO₃Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH) Stronger, non-nucleophilic bases are required to deprotonate the amine effectively without competing in the substitution reaction.
Solvent Acetonitrile (ACN)Anhydrous DMF or DMSO Polar aprotic solvents with high boiling points are suitable for reactions requiring elevated temperatures.
Temperature Room TemperatureElevated Temperature (80-120 °C) Due to the steric hindrance, significant thermal energy is often required to achieve a reasonable reaction rate.
Additive NonePotassium Iodide (KI) (catalytic) If using an alkyl bromide or chloride, catalytic KI can in situ generate the more reactive alkyl iodide.
Experimental Protocol: Optimized N-Alkylation
  • Reaction Setup:

    • To a solution of this compound (1.2 eq) in anhydrous DMF, add a strong base such as NaH (1.5 eq, 60% dispersion in mineral oil) at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation:

    • Add the alkyl iodide (1.0 eq) to the reaction mixture.

    • Heat the reaction to 100 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction at 0 °C with water.

    • Extract the product with a suitable organic solvent (e.g., Diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Disclaimer: These protocols are intended as a general guide. Optimal conditions such as reaction times, temperatures, and reagent stoichiometry may vary depending on the specific substrates and should be optimized accordingly. Always handle reagents in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Support Center: Purification of 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-tert-Butylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via reductive amination?

A1: The most common impurities originating from the reductive amination of 1-tert-butylpiperidin-4-one include:

  • Unreacted Starting Material: 1-tert-butylpiperidin-4-one.

  • Over-alkylation Products: Although less common with a bulky tert-butyl group, there is a possibility of forming tertiary amines if the primary amine product reacts further.

  • Reduced Ketone: 1-tert-butylpiperidin-4-ol, formed by the reduction of the ketone starting material.

  • Residual Reagents: Unreacted reducing agents (e.g., sodium borohydride, sodium triacetoxyborohydride) and their byproducts.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: My purified this compound is a low-melting solid or an oil at room temperature. Is this normal?

A2: Yes, this compound has a relatively low melting point and can exist as a solid or an oil, especially if minor impurities are present which can depress the melting point. Ensuring the complete removal of residual solvents under high vacuum is crucial.

Q3: What are the best methods for purifying crude this compound?

A3: The most effective purification methods depend on the nature and quantity of the impurities. The primary techniques are:

  • Column Chromatography: Highly effective for separating the desired amine from starting materials, byproducts, and other polar and non-polar impurities.[1]

  • Recrystallization: A suitable method if the crude product is a solid and a suitable solvent system can be identified to selectively crystallize the desired product, leaving impurities in the mother liquor.[2]

  • Distillation: Can be effective for removing non-volatile impurities, but may not be suitable for separating compounds with close boiling points.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[3] A suitable solvent system should be chosen to achieve good separation between the desired product and impurities. Visualization can be achieved using UV light (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate or ninhydrin for visualizing amines.[4][5][6]

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Issue: Poor separation of this compound from impurities on a silica gel column.

Symptom Possible Cause Solution
Product co-elutes with impurities. Improper solvent system.Optimize the mobile phase. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) can help reduce tailing and improve the separation of basic compounds on silica gel.[7]
Product streaks or "tails" on the column. The basic amine is interacting strongly with the acidic silica gel.Add a basic modifier (e.g., triethylamine, ammonia in methanol) to the eluent to neutralize the acidic sites on the silica gel.[8] Alternatively, use a different stationary phase like alumina (basic or neutral).
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, start with 100% dichloromethane and gradually add methanol.
Multiple components in every fraction. The sample was not loaded properly or the column was not packed correctly.Ensure the sample is loaded in a concentrated band at the top of the column. Pack the column carefully to avoid channels. Pre-adsorbing the crude material onto a small amount of silica gel before loading can improve separation.[9]

Experimental Protocol: Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane, with 0.5% triethylamine added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 2: Recrystallization Purification

Issue: Difficulty in obtaining pure crystals of this compound.

Symptom Possible Cause Solution
Product "oils out" instead of crystallizing. The solvent system is not suitable, or the concentration of impurities is too high.Screen for a suitable solvent or solvent pair. A good recrystallization solvent will dissolve the compound when hot but not when cold.[10] Common solvent pairs to try include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.[11] If the impurity level is high, a preliminary purification by column chromatography may be necessary.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by boiling off some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.[10]
Crystals are colored or appear impure. Impurities are co-crystallizing with the product.Try a different solvent system. A hot filtration step to remove insoluble impurities before cooling may also be beneficial.
Low recovery of the product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of cold solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show poor solubility at room temperature and good solubility when hot.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Purity of this compound after Different Purification Methods

Purification MethodInitial Purity (by GC-MS)Final Purity (by GC-MS)Yield (%)
None (Crude) 85%--
Column Chromatography 85%>98%75%
Recrystallization 85%>97%60%
Distillation 85%~90%50%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

Logical Workflow for Purification Troubleshooting

PurificationTroubleshooting start Crude Product (this compound) check_purity Assess Purity (TLC, GC-MS, NMR) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success recrystallization_success->column_chromatography No pure_product Pure Product recrystallization_success->pure_product Yes chromatography_success Chromatography Successful? column_chromatography->chromatography_success chromatography_success->pure_product Yes re_evaluate Re-evaluate Impurity Profile & Purification Strategy chromatography_success->re_evaluate No consider_distillation Consider Distillation (for non-volatile impurities) re_evaluate->consider_distillation

Caption: Decision workflow for selecting a purification method for this compound.

Troubleshooting Logic for Column Chromatography

ColumnChromatographyTroubleshooting start Poor Separation in Column Chromatography check_tailing Is there significant tailing? start->check_tailing add_base Add a basic modifier (e.g., triethylamine) to the eluent check_tailing->add_base Yes check_coelution Are product and impurities co-eluting? check_tailing->check_coelution No end Improved Separation add_base->end optimize_solvent Optimize the solvent system (change polarity or solvent composition) check_coelution->optimize_solvent Yes check_elution Does the product not elute? check_coelution->check_elution No optimize_solvent->end increase_polarity Increase the polarity of the eluent check_elution->increase_polarity Yes increase_polarity->end

Caption: Troubleshooting guide for common issues in column chromatography of this compound.

References

Stability of 1-tert-Butylpiperidin-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-tert-Butylpiperidin-4-amine, particularly when used in acidic environments.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-tert-butyl group of this compound under acidic conditions?

A1: The N-tert-butyl group on the piperidine ring is susceptible to cleavage under strongly acidic conditions. This reaction, known as N-dealkylation, is an acid-catalyzed process that results in the formation of a secondary amine (piperidin-4-amine) and a stable tert-butyl cation.[1][2] The stability is highly dependent on the acid strength, concentration, temperature, and reaction time. Mildly acidic conditions, such as those used for salt formation with one equivalent of acid, are generally tolerated, especially at low temperatures.

Q2: What is the primary degradation product when this compound is exposed to strong acids?

A2: The primary degradation product is piperidin-4-amine . The reaction involves the protonation of the piperidine nitrogen, followed by the elimination of the tert-butyl group as a relatively stable tert-butyl carbocation. This cation is typically scavenged by a nucleophile or deprotonated to form isobutylene gas.[3]

Q3: Which acidic reagents are most likely to cause the cleavage of the N-tert-butyl group?

A3: Strong acids, particularly in anhydrous organic solvents, are most effective at cleaving the N-tert-butyl group. Reagents like Trifluoroacetic Acid (TFA), often used for the removal of Boc protecting groups, concentrated Hydrochloric Acid (HCl), and Sulfuric Acid (H₂SO₄) can readily promote this degradation.[4] The mechanism is analogous to the cleavage of tert-butyl esters and ethers under acidic conditions.[4][5]

Q4: How does temperature influence the rate of degradation in acid?

A4: As with most chemical reactions, increasing the temperature will significantly increase the rate of acid-catalyzed N-dealkylation. If your experimental protocol requires the use of acidic conditions, it is highly recommended to maintain low temperatures (e.g., 0-5 °C) to minimize the degradation of this compound.

Q5: What analytical techniques can be used to monitor the stability and detect degradation products?

A5: Several analytical methods are suitable for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) is effective for quantifying the parent compound and the appearance of the more polar piperidin-4-amine product.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the identity of the degradation product by its mass. Thin-Layer Chromatography (TLC) can also be used as a quick qualitative check, where the degradation product will appear as a new, more polar spot (lower Rf value) compared to the starting material.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action & Troubleshooting Steps
A new, more polar spot appears on the TLC plate after an acidic workup or reaction. Acid-catalyzed cleavage of the N-tert-butyl group has occurred, forming the more polar piperidin-4-amine.1. Confirm Identity: Co-spot your sample with an authentic standard of piperidin-4-amine if available. 2. Modify Conditions: Reduce the temperature of the acidic step. Use a milder acid or a stoichiometric amount instead of an excess. Minimize the exposure time to the acidic medium.
LC-MS analysis shows a significant peak with a mass corresponding to piperidin-4-amine (m/z ≈ 101.16 [M+H]⁺). The N-tert-butyl group has been cleaved during the reaction or sample preparation for analysis.1. Quantify Degradation: Integrate the peaks in your chromatogram to determine the percentage of degradation. 2. Investigate Source: Analyze samples from each step of your process to pinpoint where the degradation is occurring. If the LC-MS mobile phase is acidic, consider if the degradation is happening on-column by injecting a sample in a neutral solvent. 3. Process Optimization: If degradation is unavoidable, consider if the subsequent step can be performed on the mixture or if a re-protection of the piperidine nitrogen is necessary.
Low yield of the desired product after a synthetic step involving strong acid. The starting material, this compound, was partially or fully degraded before it could react as intended.1. Run a Control Experiment: Subject this compound to the reaction conditions (acid, solvent, temperature, time) without the other reagents to assess its stability in isolation. 2. Change Reagents: Explore alternative, non-acidic conditions for your desired transformation. If an acid is essential, screen weaker acids (e.g., acetic acid, citric acid) or Lewis acids.[4]
Formation of unexpected byproducts containing a piperidine ring but lacking the tert-butyl group. The initially formed piperidin-4-amine (the degradation product) has participated in subsequent reactions.1. Characterize Byproducts: Use MS/MS and NMR to identify the structure of the byproducts. This can provide insight into reactive pathways. 2. Re-order Synthetic Steps: Consider performing the acid-sensitive step at a different point in your synthetic route, or protect the 4-amino group before exposing the molecule to strong acid.

Quantitative Stability Data (Illustrative)

The following table provides hypothetical data to illustrate the expected stability trends of this compound under various acidic conditions. Actual results may vary based on specific experimental parameters.

Acid ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Primary Degradation Product
1M HCl (aq)251< 5%Piperidin-4-amine
1M HCl (aq)2524~ 20%Piperidin-4-amine
1M HCl (aq)506> 50%Piperidin-4-amine
TFA/DCM (1:1)251> 95%Piperidin-4-amine
Acetic Acid2524< 2%Piperidin-4-amine

Visual Guides

G cluster_observe Observation cluster_analyze Analysis cluster_cause Potential Cause cluster_action Recommended Action observe Potential Degradation Observed (e.g., Low Yield, New TLC Spot, Unexpected MS Peak) tlc TLC Analysis: New, more polar spot? observe->tlc lcms LC-MS Analysis: Peak for Piperidin-4-amine? observe->lcms cause N-de-tert-butylation due to acidic conditions tlc->cause Yes lcms->cause Yes confirm Confirm Structure of Byproduct (MS/MS, NMR, Co-spotting) cause->confirm modify Modify Experimental Conditions confirm->modify screen Screen Milder Acids (e.g., Acetic Acid) modify->screen temp Lower Reaction Temperature (e.g., 0 °C) modify->temp time Reduce Exposure Time modify->time

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

G cluster_reaction Acid-Catalyzed N-de-tert-butylation Pathway reactant This compound protonated Protonated Intermediate reactant->protonated + H⁺ products Piperidin-4-amine + protonated->products Cleavage cation tert-Butyl Cation isobutylene Isobutylene cation->isobutylene - H⁺

Caption: Proposed degradation pathway of this compound under acidic conditions.

Experimental Protocol: Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a specific acidic medium.

1. Materials:

  • This compound

  • Acid of interest (e.g., HCl, TFA, Acetic Acid)

  • Appropriate deuterated solvent for NMR (e.g., D₂O, MeOD) or HPLC-grade solvent (e.g., Acetonitrile, Water)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Internal standard (optional, for quantitative analysis)

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the chosen reaction solvent to create a stock solution of known concentration (e.g., 10 mg/mL).

3. Reaction Setup:

  • In separate vials, place a defined volume of the stock solution.

  • If using an internal standard, add it at this stage.

  • Place the vials in a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C or 50 °C).

  • Initiate the reaction by adding the desired amount of the acid to each vial.

4. Time-Point Sampling:

  • At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction vial.

  • Immediately quench the reaction by adding the aliquot to a vial containing an excess of a cold quenching solution (e.g., saturated NaHCO₃) to neutralize the acid and prevent further degradation.

5. Sample Analysis (HPLC/LC-MS):

  • Dilute the quenched samples to an appropriate concentration for analysis.

  • Analyze the samples by a validated HPLC or LC-MS method.

  • The method should be capable of separating this compound from its potential degradation product, piperidin-4-amine.

  • Calculate the percentage of the remaining parent compound at each time point relative to the amount at t=0 to determine the rate of degradation.

References

Technical Support Center: Scaling Up 1-tert-Butylpiperidin-4-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 1-tert-Butylpiperidin-4-amine synthesis. The information is presented in a practical, question-and-answer format to assist in overcoming experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up this compound production?

A1: The most prevalent and industrially viable route is a two-step process. It begins with the reductive amination of N-Boc-4-piperidone with tert-butylamine to form the intermediate, tert-butyl (1-(tert-butyl)piperidin-4-yl)carbamate. This is followed by the deprotection of the Boc group under acidic conditions to yield the final product, this compound.

Q2: What are the critical process parameters to monitor during the reductive amination step?

A2: Temperature, reaction time, and the stoichiometry of the reducing agent are critical. The reaction is typically exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of byproducts. Continuous monitoring of the reaction progress by techniques like HPLC or GC is recommended to determine the optimal reaction time.

Q3: What are the common challenges in the Boc-deprotection step at a larger scale?

A3: The primary challenges include ensuring complete deprotection, minimizing the formation of side products from the reactive tert-butyl cation, and efficiently removing the acid and byproducts during workup.[1] Incomplete deprotection can lead to a mixture of protected and deprotected product, complicating purification.

Troubleshooting Guides

Reductive Amination Stage

Issue 1: Low Yield of the Boc-protected Intermediate

  • Symptoms: The reaction appears sluggish or stalls, resulting in a lower than expected yield of tert-butyl (1-(tert-butyl)piperidin-4-yl)carbamate.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Inefficient Imine Formation The initial condensation between N-Boc-4-piperidone and tert-butylamine to form the imine intermediate may be incomplete. Consider the use of a dehydrating agent like molecular sieves or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.[2]
Suboptimal Reducing Agent The choice and amount of reducing agent are crucial. Sodium triacetoxyborohydride (STAB) is often preferred for its selectivity and milder nature compared to sodium cyanoborohydride.[3] Ensure the correct stoichiometric amount is used.
Incorrect pH The pH of the reaction mixture can influence the rate of both imine formation and reduction. A weakly acidic medium is generally optimal.[2]

Issue 2: Formation of Impurities during Reductive Amination

  • Symptoms: HPLC or GC analysis shows the presence of significant impurities alongside the desired product.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Over-reduction Stronger reducing agents like sodium borohydride can potentially reduce the starting ketone (N-Boc-4-piperidone) to the corresponding alcohol. Using a milder and more selective reagent like STAB can mitigate this.[3]
Dialkylation of Amine The product amine can potentially react with the starting ketone, leading to the formation of a tertiary amine byproduct. This can be minimized by using a slight excess of the primary amine (tert-butylamine) and controlling the reaction temperature.
Boc-Deprotection Stage

Issue 3: Incomplete Deprotection

  • Symptoms: The final product contains a significant amount of the Boc-protected starting material.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Insufficient Acid Ensure a sufficient molar excess of the acid (e.g., HCl or TFA) is used to drive the reaction to completion.
Short Reaction Time or Low Temperature Monitor the reaction progress and extend the reaction time or consider a moderate increase in temperature if the reaction is sluggish. However, be cautious of potential side reactions at higher temperatures.

Issue 4: Side Product Formation during Deprotection

  • Symptoms: Appearance of new, unexpected peaks in the analytical chromatogram.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Alkylation by tert-butyl cation The cleavage of the Boc group generates a reactive tert-butyl cation that can alkylate the product amine or other nucleophiles present. Adding a scavenger like anisole or thioanisole to the reaction mixture can trap the cation and prevent this side reaction.[1]
Degradation of Product Prolonged exposure to harsh acidic conditions or high temperatures can lead to product degradation. Optimize the reaction conditions to use the minimum necessary acid concentration and reaction time.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination of N-Boc-4-piperidone

Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room Temperature12 - 2485 - 95Mild, selective, but can be costly on a large scale.[3][4]
Sodium Cyanoborohydride (NaBH₃CN)MethanolRoom Temperature12 - 2480 - 90Cost-effective, but highly toxic and requires careful handling of cyanide waste.[3]
Catalytic Hydrogenation (H₂/Pd/C)Methanol or Ethanol25 - 504 - 12>90"Green" option, but requires specialized high-pressure equipment.

Table 2: Typical Boc-Deprotection Conditions and Outcomes

AcidSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
HCl in Dioxane (4M)DioxaneRoom Temperature2 - 490 - 98>98
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temperature1 - 390 - 97>97
Concentrated HClIsopropanol or Ethanol50 - 603 - 688 - 95>97

Table 3: Estimated Raw Material Cost for 1 kg of this compound

Raw MaterialQuantity (kg)Estimated Cost (USD/kg)Total Cost (USD)
N-Boc-4-piperidone1.2510 - 25[5][6]12.5 - 31.25
tert-Butylamine0.55 - 102.5 - 5
Sodium Triacetoxyborohydride1.530 - 5045 - 75
Hydrochloric Acid (37%)2.01 - 32 - 6
Solvents (DCM, Dioxane, etc.)10 - 152 - 520 - 75
Total Estimated Cost 82 - 192.25

Note: Costs are estimates and can vary significantly based on supplier, purity, and market conditions.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone (1 equivalent) in dichloromethane (DCM), add tert-butylamine (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) in portions, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl (1-(tert-butyl)piperidin-4-yl)carbamate.

Protocol 2: Boc-Deprotection

  • Dissolve the crude tert-butyl (1-(tert-butyl)piperidin-4-yl)carbamate in a suitable solvent such as dioxane or isopropanol.

  • Add a 4M solution of HCl in dioxane or concentrated hydrochloric acid (3-4 equivalents).

  • Stir the mixture at room temperature or heat gently to 50-60°C for 2-6 hours, monitoring for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess acid.

  • The resulting hydrochloride salt of this compound can be isolated by filtration or used as is. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH), and extract with an organic solvent.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Stage cluster_deprotection Deprotection Stage start N-Boc-4-piperidone + tert-Butylamine imine Imine Formation start->imine DCM, RT reduction Reduction with STAB imine->reduction 0°C to RT intermediate Boc-protected Intermediate reduction->intermediate deprotection Acidic Hydrolysis (e.g., HCl in Dioxane) intermediate->deprotection product This compound deprotection->product safety_considerations reductive_amination Reductive Amination Exothermic Reaction Flammable Solvents thermal_runaway Thermal Runaway Potential reductive_amination:h->thermal_runaway reductive_amination:f->thermal_runaway deprotection Boc-Deprotection Corrosive Acids Gas Evolution (Isobutylene) workup Workup & Purification Aqueous Waste Solvent Waste deprotection:c->workup:aq deprotection:g->thermal_runaway

References

Technical Support Center: Preventing Dimer Formation in 1-tert-Butylpiperidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of dimer formation in reactions involving 1-tert-Butylpiperidin-4-amine. The sterically hindered nature of this primary amine can sometimes lead to undesired side reactions, including the formation of dimers, which can complicate purification and reduce the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions?

A1: Dimer formation refers to a side reaction where two molecules of this compound react with a bifunctional reagent or with each other under certain reaction conditions to form a larger, dimeric structure. For example, in the synthesis of ureas using a phosgene equivalent, two molecules of the amine can react with one molecule of the carbonyl source to form an N,N'-disubstituted urea dimer. Similarly, in reductive amination, the product of the initial reaction (a secondary amine) could potentially react with another aldehyde and amine molecule, leading to a complex dimeric structure.

Q2: Why is this compound prone to dimer formation?

A2: While the tert-butyl group provides significant steric hindrance around the piperidine nitrogen, the primary amine at the 4-position is still a reactive nucleophile. In reactions with reagents that have two electrophilic sites, or under conditions where the initial product is still reactive, the primary amine can react a second time, leading to dimerization. The bulky tert-butyl group can influence the reaction kinetics, sometimes favoring intermolecular side reactions if the primary reaction is slow.

Q3: What are the common types of reactions where dimer formation with this compound is a concern?

A3: Dimer formation is a potential side reaction in several common transformations involving primary amines, including:

  • Urea and Thiourea Synthesis: When using reagents like phosgene, triphosgene, carbonyldiimidazole (CDI), or their equivalents.

  • Reductive Amination: The secondary amine product can sometimes react further.

  • Acylation and Amide Bond Formation: Particularly with diacyl chlorides or other bifunctional acylating agents.

  • Nucleophilic Substitution Reactions: With dihaloalkanes or other substrates with two leaving groups.

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types where dimer formation of this compound may be encountered.

Guide 1: Reductive Amination

Problem: Formation of a tertiary amine byproduct, which can be considered a form of dimerization where the initial secondary amine product reacts further.

Logical Workflow for Troubleshooting Reductive Amination

G cluster_0 Problem Identification cluster_1 Initial Checks & Simple Adjustments cluster_2 Methodological Changes cluster_3 Resolution start Dimer/Over-alkylation Product Detected (e.g., by LC-MS or NMR) stoichiometry Check Stoichiometry: Is excess aldehyde/ketone used? start->stoichiometry concentration Evaluate Concentration: Is the reaction too concentrated? stoichiometry->concentration If stoichiometry is correct imine_formation Pre-form the Imine: React amine and carbonyl before adding reducing agent. concentration->imine_formation If concentration is appropriate reducing_agent Change Reducing Agent: Switch to a milder or more selective reagent. imine_formation->reducing_agent If dimer still forms temp_control Lower Reaction Temperature: Reduce the rate of side reactions. reducing_agent->temp_control If dimer still forms end Dimer Formation Minimized temp_control->end

Caption: Troubleshooting workflow for dimer formation in reductive amination.

Quantitative Data Summary: Reductive Amination Conditions

ParameterStandard Condition (Prone to Dimerization)Recommended Condition (Minimizes Dimerization)
Stoichiometry (Amine:Carbonyl) 1 : >1.11.1 : 1
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Reaction Temperature Room Temperature to Reflux0 °C to Room Temperature
Order of Addition All reagents mixed at onceAmine and carbonyl pre-mixed, then reducing agent

Detailed Experimental Protocol: Reductive Amination with Minimized Dimer Formation

Objective: To perform a reductive amination of a generic aldehyde with this compound while minimizing the formation of the tertiary amine byproduct.

Materials:

  • This compound (1.1 eq)

  • Aldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a solution of this compound (1.1 eq) in DCM, add the aldehyde (1.0 eq).

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress of imine formation can be monitored by TLC or LC-MS.

  • Once the imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Urea Synthesis

Problem: Formation of an N,N'-disubstituted urea dimer when reacting this compound with a carbonyl source.

Logical Workflow for Troubleshooting Urea Synthesis

G cluster_0 Problem Identification cluster_1 Initial Checks & Simple Adjustments cluster_2 Methodological Changes cluster_3 Resolution start N,N'-disubstituted Urea Dimer Detected stoichiometry Check Stoichiometry: Is the amine to carbonyl source ratio > 2:1? start->stoichiometry addition_rate Control Addition Rate: Is the carbonyl source added too quickly? stoichiometry->addition_rate If stoichiometry is correct carbonyl_source Change Carbonyl Source: Use a less reactive or pre-activated reagent. addition_rate->carbonyl_source If addition is controlled temp_control Lower Reaction Temperature: Reduce the rate of the second addition. carbonyl_source->temp_control If dimer still forms end Dimer Formation Minimized temp_control->end

Caption: Troubleshooting workflow for dimer formation in urea synthesis.

Quantitative Data Summary: Urea Synthesis Conditions

ParameterStandard Condition (Prone to Dimerization)Recommended Condition (Minimizes Dimerization)
Stoichiometry (Amine:Carbonyl Source) > 2 : 11 : 1 (for monosubstituted urea)
Carbonyl Source Phosgene, TriphosgeneCarbonyldiimidazole (CDI), Isocyanates
Reaction Temperature Room Temperature0 °C to Room Temperature
Order of Addition Amine added to carbonyl sourceCarbonyl source added slowly to excess amine

Detailed Experimental Protocol: Urea Synthesis with Minimized Dimer Formation

Objective: To synthesize a monosubstituted urea from this compound and an isocyanate, avoiding the formation of the N,N'-disubstituted urea dimer.

Materials:

  • This compound (1.0 eq)

  • Isocyanate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the isocyanate (1.0 eq) dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Guide 3: Amide Coupling

Problem: Formation of a di-acylated product when using a di-functional acylating agent.

Logical Workflow for Troubleshooting Amide Coupling

G cluster_0 Problem Identification cluster_1 Initial Checks & Simple Adjustments cluster_2 Methodological Changes cluster_3 Resolution start Di-acylated Dimer Detected stoichiometry Check Stoichiometry: Is the acylating agent in excess? start->stoichiometry addition_order Review Order of Addition: Is the amine added to the acylating agent? stoichiometry->addition_order If stoichiometry is correct coupling_reagent Use a Coupling Reagent: For carboxylic acids, use HATU, HOBt/EDC, etc. addition_order->coupling_reagent If addition order is correct temp_control Lower Reaction Temperature: Control reactivity. coupling_reagent->temp_control If dimer still forms protecting_group Consider Protecting Group Strategy: If applicable to the acylating agent. temp_control->protecting_group end Dimer Formation Minimized protecting_group->end

Caption: Troubleshooting workflow for dimer formation in amide coupling.

Quantitative Data Summary: Amide Coupling Conditions

ParameterStandard Condition (Prone to Dimerization)Recommended Condition (Minimizes Dimerization)
Stoichiometry (Amine:Acylating Agent) < 2 : 1> 2 : 1 (using excess amine)
Acylating Agent Di-acyl chlorideCarboxylic acid with coupling agent
Coupling Reagents -HATU, HOBt/EDC, PyBOP
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Reaction Temperature Room Temperature0 °C to Room Temperature

Detailed Experimental Protocol: Amide Coupling with Minimized Dimer Formation

Objective: To perform an amide coupling between a carboxylic acid and this compound using a coupling reagent to avoid di-acylation from a potentially bifunctional acid.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Work-up procedures for reactions with 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-tert-Butylpiperidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions involving this compound, such as reductive amination and N-acylation.

Reductive Amination Work-up

Q1: I have unreacted this compound remaining in my reaction mixture after reductive amination. How can I remove it during the work-up?

A1: Unreacted this compound can be removed by employing an acidic wash during your extractive work-up.[1][2] Since the product of the reductive amination is also a basic amine, this method is suitable when there's a significant difference in basicity or solubility between your product and the starting amine, or if you plan to purify the product via chromatography where the starting amine can be separated.

Experimental Protocol: Acidic Wash for Removal of Unreacted Amine

  • Quench the reaction mixture as per your protocol (e.g., with water or a reducing agent scavenger).

  • Dilute the mixture with a suitable organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 10% aqueous citric acid.[1][2] The protonated this compound will partition into the aqueous layer.

  • Separate the aqueous layer. Repeat the wash if necessary.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer to obtain your crude product.

Q2: An emulsion has formed during the extractive work-up of my reductive amination. What should I do?

A2: Emulsion formation is a common issue when working with amines. To break the emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel, shake gently, and allow the layers to separate. The increased ionic strength of the aqueous phase often helps in breaking the emulsion.

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent, such as methanol or chloroform, can alter the properties of the organic phase and aid in layer separation.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.

  • Patience: Allowing the mixture to stand for an extended period (e.g., overnight) can lead to the separation of layers.

N-Acylation Work-up

Q3: After N-acylation of this compound, I am struggling to remove the unreacted acylating agent and acidic byproducts.

A3: A basic wash is effective for removing unreacted acidic acylating agents (like acyl chlorides or anhydrides) and acidic byproducts (like HCl or carboxylic acids).

Experimental Protocol: Basic Wash for Removal of Acidic Impurities

  • After the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., DCM, EtOAc).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Be cautious with strong bases if your product is base-sensitive. Vent the separatory funnel frequently, as CO₂ gas may be generated if using bicarbonate to neutralize acid.

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate to yield the crude N-acylated product.

Frequently Asked Questions (FAQs)

Q4: What are the general solubility properties of this compound?

A4: this compound is generally soluble in common organic solvents such as dichloromethane, chloroform, and methanol. Its solubility in non-polar solvents like hexanes is lower. The protonated form (e.g., the hydrochloride salt) is expected to be more soluble in water and polar protic solvents.

Q5: My final product, derived from this compound, is streaking on the silica gel TLC plate. What can I do to improve the chromatography?

A5: Streaking of basic compounds on silica gel is a common problem due to the acidic nature of silica. To mitigate this, you can:

  • Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% of triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase.[3]

  • Use a different stationary phase. Basic alumina or reverse-phase silica (C18) can be good alternatives for purifying basic compounds.[3]

Q6: How can I confirm the presence of the primary amine in this compound before starting my reaction?

A6: A simple qualitative test is to use a ninhydrin stain on a TLC plate. Spot a dilute solution of your starting material on a TLC plate, elute with an appropriate solvent, and then dip the plate in a ninhydrin solution and heat. Primary and secondary amines will typically produce a colored spot (often purple or yellow).[3]

Q7: I need to protect the primary amine of this compound before proceeding with another reaction. What is a common protecting group to use?

A7: The tert-butoxycarbonyl (Boc) group is a very common and robust protecting group for amines. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM or HCl in dioxane). The resulting protected compound is often referred to as 4-Boc-amino-1-tert-butylpiperidine.

Data Presentation

The following table summarizes common work-up procedures for reactions involving this compound.

Reaction TypeCommon ImpuritiesRecommended Work-up ProcedureKey Considerations
Reductive Amination Unreacted this compound, reducing agent byproducts1. Quench reaction. 2. Dilute with organic solvent. 3. Wash with dilute aqueous acid (e.g., 1M HCl) to remove unreacted amine. 4. Wash with water and brine. 5. Dry and concentrate.Ensure product is stable to acidic conditions.[1]
N-Acylation Unreacted acylating agent, acidic byproducts (e.g., HCl)1. Dilute with organic solvent. 2. Wash with aqueous base (e.g., sat. NaHCO₃) to remove acidic impurities. 3. Wash with water and brine. 4. Dry and concentrate.Vent separatory funnel frequently when using bicarbonate to neutralize acid.
General Purification Polar impurities, baseline streaking on TLCColumn chromatography on silica gel with a mobile phase containing a basic modifier (e.g., 1% Et₃N).Basic alumina or reverse-phase chromatography can be alternatives.[3]

Visualizations

The following diagrams illustrate common experimental workflows.

Reductive_Amination_Workup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start Reaction Mixture quench Quench Reaction start->quench 1. dilute Dilute with Organic Solvent quench->dilute 2. extract Acidic Wash (e.g., 1M HCl) dilute->extract 3. wash_brine Wash with Brine extract->wash_brine 4. waste1 Unreacted Amine in Aqueous Layer extract->waste1 dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry 5. concentrate Concentrate dry->concentrate 6. crude Crude Product concentrate->crude 7. purify Purification (e.g., Chromatography) crude->purify final_product Pure Product purify->final_product

Caption: Workflow for a typical reductive amination work-up.

N_Acylation_Workup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start Reaction Mixture dilute Dilute with Organic Solvent start->dilute 1. extract Basic Wash (e.g., sat. NaHCO3) dilute->extract 2. wash_brine Wash with Brine extract->wash_brine 3. waste1 Acidic Byproducts in Aqueous Layer extract->waste1 dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry 4. concentrate Concentrate dry->concentrate 5. crude Crude Product concentrate->crude 6. purify Purification (e.g., Chromatography) crude->purify final_product Pure Product purify->final_product

Caption: Workflow for a typical N-acylation work-up.

References

Validation & Comparative

Comparative Purity Analysis of 1-tert-Butylpiperidin-4-amine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 1-tert-Butylpiperidin-4-amine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to inform the selection of the most suitable analytical method.

This compound is a primary amine, and its analysis can be approached by both HPLC and GC.[1][2] However, each technique presents distinct advantages and challenges. HPLC is a robust method for non-volatile compounds, while GC is excellent for volatile substances but may require derivatization for polar amines to improve performance.[1][2]

Comparative Performance

The selection between HPLC and GC-MS for purity analysis often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available equipment.

ParameterHPLC with CADGC-MS (with Derivatization)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Typical Purity (%) >99%>99%
Key Advantages - Suitable for non-volatile and thermally labile compounds.- Direct analysis without derivatization when using a universal detector like CAD.- High sensitivity and selectivity.- Provides structural information for impurity identification.[1]
Key Limitations - Requires a universal detector like CAD as the analyte lacks a strong UV chromophore.[1]- Requires derivatization for this polar amine to improve volatility and peak shape.- Not suitable for non-volatile or thermally labile impurities.[1]

Experimental Protocols

Detailed methodologies for both a proposed HPLC method and a comparative GC-MS method are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a method for the purity analysis of this compound using an HPLC system equipped with a Charged Aerosol Detector (CAD), which is suitable for compounds with no UV chromophore.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • CAD Settings: Evaporation temperature 35°C, Nitrogen gas pressure 35 psi.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides an alternative approach using GC-MS, which requires a derivatization step to enhance the volatility of the analyte.

Instrumentation:

  • GC system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Mass Range: m/z 40-450.

Sample Preparation and Derivatization:

  • To 1 mg of this compound in a vial, add 500 µL of pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Data Presentation

The following tables summarize hypothetical quantitative data for the purity analysis of a sample of this compound using the described HPLC and GC-MS methods.

Table 1: HPLC Purity Analysis Results

PeakRetention Time (min)Area (%)Identification
12.50.15Unknown Impurity 1
24.899.75This compound
37.20.10Unknown Impurity 2

Table 2: GC-MS Purity Analysis Results (Post-Derivatization)

PeakRetention Time (min)Area (%)Identification (from MS)
16.30.20Volatile Impurity A
28.999.80This compound (TMS derivative)

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical method.

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution HPLC Derivatization Derivatization Sample->Derivatization GC-MS Filtration Filtration Dissolution->Filtration HPLC_System HPLC-CAD Filtration->HPLC_System GC_MS_System GC-MS Derivatization->GC_MS_System Chromatogram_HPLC HPLC Chromatogram HPLC_System->Chromatogram_HPLC Chromatogram_GCMS GC-MS Chromatogram GC_MS_System->Chromatogram_GCMS Purity_Calculation Purity_Calculation Chromatogram_HPLC->Purity_Calculation Chromatogram_GCMS->Purity_Calculation

Caption: Experimental workflow for HPLC and GC-MS analysis.

G Start Start: Method Selection Impurity_Nature Are impurities volatile? Start->Impurity_Nature HPLC HPLC is preferred Impurity_Nature->HPLC No/Unknown GCMS GC-MS is suitable Impurity_Nature->GCMS Yes UV_Detector Analyte has UV chromophore? HPLC->UV_Detector Derivatization_Needed Is derivatization acceptable? GCMS->Derivatization_Needed HPLC_Universal HPLC with universal detector (CAD/ELSD) UV_Detector->HPLC_Universal No HPLC_UV HPLC-UV UV_Detector->HPLC_UV Yes

Caption: Decision tree for analytical method selection.

References

Unveiling the ¹H NMR Landscape of 1-tert-Butylpiperidin-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed ¹H NMR characterization of 1-tert-Butylpiperidin-4-amine and its comparison with structurally related piperidine analogs is crucial for researchers in drug discovery and chemical synthesis. This guide provides a comparative analysis of the ¹H NMR spectral data of this compound against key analogues, offering insights into the influence of the N-substituent on the chemical environment of the piperidine ring protons. While experimental ¹H NMR data for this compound is not publicly available, this guide infers its expected spectral characteristics based on established trends observed in closely related compounds.

This comparative guide is intended for researchers, scientists, and drug development professionals, providing a valuable resource for the structural elucidation and quality control of substituted piperidine derivatives.

Comparative ¹H NMR Data of 4-Aminopiperidine Derivatives

The following table summarizes the ¹H NMR data for this compound and its selected analogues. The data for the analogues provides a basis for predicting the spectral features of the target compound.

CompoundN-SubstituentH-2, H-6 (axial)H-2, H-6 (equatorial)H-3, H-5 (axial)H-3, H-5 (equatorial)H-4 (axial)N-Substituent Protons
This compound (Predicted) -C(CH₃)₃~2.0-2.2 ppm~2.8-3.0 ppm~1.2-1.4 ppm~1.7-1.9 ppm~2.6-2.8 ppm~1.0-1.1 ppm (s, 9H)
4-Aminopiperidine[1]-H~2.5-2.7 ppm~3.0-3.2 ppm~1.2-1.4 ppm~1.7-1.9 ppm~2.6-2.8 ppm-
4-Amino-1-methylpiperidine[2][3][4][5]-CH₃~1.9-2.1 ppm~2.7-2.9 ppm~1.3-1.5 ppm~1.6-1.8 ppm~2.5-2.7 ppm~2.2-2.3 ppm (s, 3H)
4-Amino-1-benzylpiperidine[6][7][8]-CH₂Ph~2.0-2.2 ppm~2.8-3.0 ppm~1.4-1.6 ppm~1.8-2.0 ppm~2.6-2.8 ppm~3.5 ppm (s, 2H), ~7.2-7.4 ppm (m, 5H)
tert-Butyl 4-aminopiperidine-1-carboxylate[9][10][11][12][13][14]-Boc~2.8-3.0 ppm~3.9-4.1 ppm~1.2-1.4 ppm~1.8-2.0 ppm~2.7-2.9 ppm~1.45 ppm (s, 9H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to an internal standard (e.g., TMS). The predicted values for this compound are based on the analysis of the trends observed in the comparison compounds.

Experimental Protocols

A general procedure for acquiring high-quality ¹H NMR spectra of piperidine derivatives is outlined below.

Sample Preparation:

  • Weigh 5-25 mg of the solid sample into a clean, dry vial.[15][16][17][18]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[17][18]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[16]

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[17]

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using appropriate parameters, such as a sufficient number of scans to achieve a good signal-to-noise ratio.[19] A standard pulse-acquire sequence is typically used.[19]

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Integrate the signals to determine the relative number of protons for each resonance.

Structure and Predicted ¹H NMR Assignments

The chemical structure of this compound with the predicted proton assignments is illustrated below. The diagram highlights the key proton environments that give rise to the characteristic signals in the ¹H NMR spectrum.

G This compound Structure and Proton Assignments cluster_piperidine Piperidine Ring cluster_substituents Substituents N1 N C2 CH₂ (H-2) N1->C2 tertButyl C(CH₃)₃ N1->tertButyl C3 CH₂ (H-3) C2->C3 C4 CH (H-4) C3->C4 C5 CH₂ (H-5) C4->C5 Amine NH₂ C4->Amine C6 CH₂ (H-6) C5->C6 C6->N1

Figure 1. Structure of this compound.

Discussion and Comparison

The ¹H NMR spectrum of piperidine derivatives is significantly influenced by the nature of the substituent on the nitrogen atom.

  • N-tert-Butyl Group: The bulky tert-butyl group in this compound is expected to have a notable effect on the chemical shifts of the adjacent protons (H-2 and H-6) due to its steric hindrance and electron-donating inductive effect. This is anticipated to cause a slight upfield shift of the axial H-2/H-6 protons compared to less bulky substituents. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature in the spectrum.

  • Comparison with N-H (4-Aminopiperidine): In the unsubstituted 4-aminopiperidine, the protons on the carbons adjacent to the nitrogen (H-2 and H-6) are at a relatively lower field. The absence of a bulky group allows for more conformational flexibility.

  • Comparison with N-Methyl (4-Amino-1-methylpiperidine): The N-methyl group is less sterically demanding than the tert-butyl group. The methyl protons themselves give rise to a singlet, and the effect on the ring protons is less pronounced than that of the tert-butyl group.

  • Comparison with N-Benzyl (4-Amino-1-benzylpiperidine): The N-benzyl group introduces aromatic protons, which appear in the downfield region of the spectrum. The benzylic methylene protons are also a key feature. The electron-withdrawing nature of the phenyl ring can influence the chemical shifts of the piperidine protons.

  • Comparison with N-Boc (tert-Butyl 4-aminopiperidine-1-carboxylate): The N-Boc protecting group has a strong electron-withdrawing character due to the carbonyl group. This deshields the adjacent H-2 and H-6 protons, causing a significant downfield shift compared to the N-alkylated analogues. The tert-butyl protons of the Boc group also produce a characteristic singlet.

References

Comparative 13C NMR Analysis of 1-tert-Butylpiperidin-4-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of 1-tert-butylpiperidin-4-amine and its structural analogs. Understanding the influence of the N-substituent on the chemical shifts of the piperidine ring is crucial for the structural elucidation and characterization of novel pharmaceutical compounds. This document presents a summary of experimental and estimated 13C NMR data, a detailed experimental protocol for acquiring such data, and a logical workflow for comparative spectral analysis.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the experimental and estimated 13C NMR chemical shift (δ) values in parts per million (ppm) for this compound and its analogs. The data for this compound is estimated based on established trends in N-alkylated piperidines, where N-alkylation influences the chemical shifts of the ring carbons. Specifically, the introduction of bulky alkyl groups on the nitrogen atom is known to cause characteristic shifts in the α and β carbons of the piperidine ring.

CompoundC2/C6 (ppm)C3/C5 (ppm)C4 (ppm)N-Alkyl Group Carbons (ppm)
Piperidin-4-amine~46.1~35.7~49.8-
N-Methylpiperidin-4-amine (estimated)~55.5~34.5~48.5~46.5 (N-CH3)
This compound (estimated) ~52.0 ~26.0 ~48.0 ~51.0 (N-C(CH3)3), ~26.5 (N-C(CH3)3)
4-(N-Boc-amino)piperidine44.330.747.177.8 (C(CH3)3), 28.2 (C(CH3)3), 154.8 (C=O)

Note: The chemical shifts for piperidin-4-amine are based on available data for 4-aminopiperidine derivatives. The data for N-methylpiperidin-4-amine and this compound are estimations derived from the analysis of N-alkylation effects on the piperidine ring. The data for 4-(N-Boc-amino)piperidine is included for comparison of a sterically demanding, but electronically different, N-substituent.

Experimental Protocols

A standardized protocol for the acquisition of 13C NMR spectra is essential for reproducible and comparable results.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl3) is a common solvent for routine 13C NMR of small organic molecules. Deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) can also be used depending on the solubility of the compound.

  • Concentration: Dissolve 10-50 mg of the analytical sample in approximately 0.5-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Nucleus: 13C

  • Acquisition Mode: Proton-decoupled (1H broadband decoupling) to simplify the spectrum to single lines for each unique carbon atom.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically sufficient.

  • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally adequate for qualitative analysis.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative 13C NMR analysis of N-substituted piperidin-4-amines.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Interpretation A 1. Select Analogs (Piperidin-4-amine, N-Methyl, N-tert-Butyl) B 2. Prepare Samples (Solvent: CDCl3, Internal Standard: TMS) A->B C 3. Acquire 13C NMR Spectra (Proton Decoupled) B->C D 4. Process Spectra (Fourier Transform, Phasing, Baseline Correction) C->D E 5. Assign Chemical Shifts (C2/C6, C3/C5, C4, N-Alkyl Carbons) D->E F 6. Create Data Table (Summarize Chemical Shifts) E->F G 7. Analyze N-Substituent Effects (Steric & Electronic Influences) F->G H 8. Draw Conclusions (Structural Elucidation & Characterization) G->H

Caption: Workflow for Comparative 13C NMR Analysis.

A Comparative Analysis of Reactivity: 1-tert-Butylpiperidin-4-amine vs. 1-Boc-4-aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone for the synthesis of a vast array of therapeutic agents. The functionalization of this key heterocycle is paramount, and the choice of synthetic building blocks can significantly impact reaction outcomes. This guide provides an in-depth comparison of the reactivity of two commonly utilized 4-aminopiperidine derivatives: 1-tert-Butylpiperidin-4-amine and 1-Boc-4-aminopiperidine. This analysis, supported by experimental protocols, aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Executive Summary

The primary difference in reactivity between this compound and 1-Boc-4-aminopiperidine stems from the nature of the substituent on the piperidine nitrogen. The tert-butyl group is a non-labile, sterically bulky alkyl group, whereas the tert-butoxycarbonyl (Boc) group is an acid-labile protecting group with distinct electronic and steric properties. These differences influence the nucleophilicity of the exocyclic primary amine at the 4-position and the overall chemical behavior of the molecules.

Data Presentation: A Comparative Overview

FeatureThis compound1-Boc-4-aminopiperidineRationale
Molecular Weight 156.27 g/mol 200.28 g/mol The Boc group adds significant mass compared to the tert-butyl group.
N-substituent tert-Butyl (alkyl)tert-Butoxycarbonyl (carbamate)The electronic nature of the substituent is a key differentiator.
N-substituent Lability Stable under most conditionsLabile to acidic conditionsThe Boc group is designed for easy removal.[1]
Nucleophilicity of 4-amino group HigherLowerThe electron-withdrawing nature of the Boc group's carbonyl reduces the electron density on the piperidine nitrogen, which in turn can have a modest electron-withdrawing inductive effect on the 4-amino group, slightly decreasing its nucleophilicity compared to the electron-donating tert-butyl group.
Steric Hindrance at N1 SignificantSignificantBoth tert-butyl and Boc groups are sterically demanding.
Common Reactions Amide bond formation, alkylationsAmide bond formation, deprotection followed by further N-functionalizationThe utility of 1-Boc-4-aminopiperidine is often as a protected intermediate.[2]

Reactivity Analysis

The reactivity of the primary amino group at the 4-position is of principal interest. In general, primary amines are effective nucleophiles in reactions such as acylation and alkylation.[3] However, the substituent on the piperidine nitrogen can modulate this reactivity.

The tert-butyl group in this compound is an electron-donating alkyl group. This inductive effect can slightly enhance the electron density of the piperidine ring and, consequently, the nucleophilicity of the exocyclic 4-amino group, making it more reactive towards electrophiles.

Conversely, the Boc group in 1-Boc-4-aminopiperidine is a carbamate, which has an electron-withdrawing carbonyl moiety. This can lead to a slight decrease in the nucleophilicity of the 4-amino group through inductive effects. While this effect is generally modest for a distal amino group, it can influence reaction kinetics in sensitive transformations.

The most significant difference lies in the intended use of these molecules. This compound is typically incorporated as a permanent structural feature in the final molecule. In contrast, 1-Boc-4-aminopiperidine is a protected amine, where the Boc group is intended to be removed at a later synthetic stage to allow for further functionalization of the piperidine nitrogen.[1][4]

Experimental Protocols

Below are representative experimental protocols for the acylation of both amines, a common transformation in drug discovery.

Protocol 1: Acylation of this compound

Objective: To form an amide bond via reaction with an acyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Acylation of 1-Boc-4-aminopiperidine

Objective: To form an amide bond using a carboxylic acid and a coupling agent.[5]

Materials:

  • 1-Boc-4-aminopiperidine

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.1 eq), 1-Boc-4-aminopiperidine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[5]

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.[5]

  • Cool the reaction mixture to 0 °C using an ice bath.[5]

  • Slowly add EDC (1.2 eq) to the cooled solution.[5]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Comparison

Structural and Steric Comparison

cluster_0 This compound cluster_1 1-Boc-4-aminopiperidine amine1 tertbutyl tert-Butyl (Electron Donating, Sterically Bulky) amine2 boc Boc Group (Electron Withdrawing, Sterically Bulky, Acid Labile) electrophile Electrophile (e.g., R-COCl) electrophile->amine1 Slightly Faster Nucleophilic Attack electrophile->amine2 Slightly Slower Nucleophilic Attack

Caption: Steric and electronic influence on electrophilic attack.

Logical Workflow for Comparative Reactivity Analysis

G start Start: Equimolar amounts of This compound and 1-Boc-4-aminopiperidine reagents Add standard electrophile (e.g., Benzoyl Chloride) and non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., DCM) at 0°C start->reagents reaction Monitor reaction progress over time (e.g., via LC-MS or GC-MS) by quantifying the formation of the respective acylated products reagents->reaction analysis Data Analysis reaction->analysis kinetics Determine initial reaction rates for both amines analysis->kinetics yield Calculate final product yields after a fixed time point analysis->yield conclusion Conclusion: Compare rates and yields to determine relative reactivity kinetics->conclusion yield->conclusion

Caption: Hypothetical workflow for a comparative kinetic study.

Conclusion

The choice between this compound and 1-Boc-4-aminopiperidine should be guided by the overall synthetic strategy. For applications where the N-substituent is a permanent part of the final molecular architecture, this compound offers slightly enhanced reactivity of the 4-amino group due to the electron-donating nature of the tert-butyl group. However, when the synthetic plan requires subsequent modification of the piperidine nitrogen, 1-Boc-4-aminopiperidine is the superior choice, serving as a versatile intermediate whose Boc protecting group can be readily removed under acidic conditions to unmask the secondary amine for further functionalization. Understanding these fundamental differences in reactivity and utility is crucial for the efficient design and execution of synthetic routes in drug discovery and development.

References

Navigating the Therapeutic Potential of 1-tert-Butylpiperidin-4-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminopiperidine core is a versatile scaffold found in a variety of biologically active molecules, demonstrating activities ranging from potent antifungal action to antagonism of chemokine receptors critical in immunology and infectious diseases. The introduction of a tert-butyl group at the 1-position of the piperidine ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity, thereby improving pharmacokinetic profiles.

Comparison of Biological Activities

While direct comparative data for a series of 1-tert-butylpiperidin-4-amine analogs is limited, we can extrapolate potential activities based on studies of related 4-aminopiperidine derivatives. The primary areas of investigation for this scaffold include its role as CCR5 antagonists and antifungal agents.

CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a key receptor involved in inflammatory responses and, notably, serves as a co-receptor for the entry of R5-tropic HIV-1 strains into host cells. Small molecule antagonists of CCR5 have been a major focus of anti-HIV drug discovery. The 4-aminopiperidine moiety is a common feature in several classes of CCR5 antagonists. Structure-activity relationship (SAR) studies on related piperidine-based CCR5 antagonists have revealed key insights.

General Structure-Activity Relationships for 4-Aminopiperidine-based CCR5 Antagonists:

  • N-1 Substituent: The substituent at the 1-position of the piperidine ring plays a crucial role in binding to a hydrophobic pocket of the CCR5 receptor. While specific data on the tert-butyl group is scarce, bulky lipophilic groups are generally favored for potent antagonism.

  • 4-Amino Substituent: Modifications at the 4-amino position are critical for interacting with other regions of the receptor. Often, an amide or a substituted amine linkage is introduced to optimize binding affinity and selectivity.

The following table summarizes representative data for piperidine-based CCR5 antagonists to illustrate the potency that can be achieved with this scaffold. It is important to note that these are not direct analogs of this compound but provide a basis for understanding the potential of this chemical class.

Compound ClassRepresentative CompoundTargetAssayActivity (IC50/Ki)
Piperidine-4-carboxamidesTAK-220CCR5HIV-1 Envelope-mediated Membrane FusionIC50 = 0.42 nM
4-HydroxypiperidinesCompound 10hCCR5Receptor BindingIC50 = 11 nM
1,3,4-Trisubstituted Pyrrolidines with Piperidine side chain-CCR5Antiviral Activity in PBMCsIC95 = 50 nM

This table presents data from various sources to illustrate the potential of the broader 4-aminopiperidine scaffold as CCR5 antagonists.

Antifungal Activity

Recent studies have explored the potential of 4-aminopiperidine derivatives as novel antifungal agents. One study synthesized and evaluated a series of N-substituted 4-aminopiperidines and identified compounds with significant activity against various fungal strains.

CompoundN-1 Substituent4-Amino SubstituentOrganismMIC (µg/mL)
1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amineBenzyl4-(tert-butyl)benzylYarrowia lipolytica>128
1-Benzyl-N-dodecylpiperidin-4-amineBenzylDodecylCandida albicans2-4
N-dodecyl-1-phenethylpiperidin-4-aminePhenethylDodecylAspergillus fumigatus4-8

Data from a study on 4-aminopiperidines as novel antifungal agents.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key experiments typically employed to assess the biological activity of this compound analogs, particularly as CCR5 antagonists.

Protocol 1: CCR5 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing a quantitative measure of its binding affinity (Ki or IC50).

Materials:

  • Cell membranes from a cell line stably overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc).

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, 0.5% BSA, pH 7.4).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing CCR5 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

  • Competition Binding: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow for competitive binding to reach equilibrium.

  • Washing: Rapidly filter the contents of the plate through the filter membrane and wash several times with cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value, which is the concentration of the antagonist that displaces 50% of the radiolabeled ligand, can then be determined using non-linear regression analysis.

Protocol 2: Chemotaxis Assay

This functional assay evaluates the ability of a test compound to inhibit the migration of cells towards a CCR5 ligand (chemokine).

Materials:

  • A CCR5-expressing cell line (e.g., THP-1 cells) or primary human peripheral blood mononuclear cells (PBMCs).

  • Chemoattractant: Recombinant human CCL5 (RANTES) or another CCR5 ligand.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Transwell inserts (e.g., 5 µm pore size for monocytes).

  • A fluorescent dye for cell labeling (e.g., Calcein-AM).

  • A fluorescence plate reader.

Procedure:

  • Cell Preparation: Label the CCR5-expressing cells with Calcein-AM according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup: In the lower chamber of a 24-well plate, add the assay medium containing the chemoattractant (e.g., CCL5). In the upper chamber (Transwell insert), add the pre-incubated cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

  • Quantification: After incubation, carefully remove the upper chamber. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Visualizations

The primary mechanism of action for CCR5 antagonists is the allosteric inhibition of the CCR5 receptor, which prevents the binding of its natural chemokine ligands (like CCL3, CCL4, and CCL5) and subsequent intracellular signaling. This blockade ultimately inhibits the recruitment of inflammatory cells and prevents the entry of HIV-1 into target cells.

Below are diagrams generated using Graphviz to illustrate the experimental workflow for a chemotaxis assay and the CCR5 signaling pathway.

Chemotaxis_Assay_Workflow cluster_preparation Cell & Compound Preparation cluster_assay Transwell Migration Assay cluster_analysis Data Analysis cell_labeling Label CCR5+ cells with Calcein-AM cell_incubation Pre-incubate labeled cells with test compounds cell_labeling->cell_incubation compound_prep Prepare serial dilutions of test compounds compound_prep->cell_incubation upper_chamber Upper Chamber (Transwell): Add pre-incubated cells cell_incubation->upper_chamber lower_chamber Lower Chamber: Assay medium + Chemokine (CCL5) migration Incubate (37°C, 2-4h) to allow cell migration lower_chamber->migration upper_chamber->migration read_fluorescence Measure fluorescence of migrated cells in lower chamber migration->read_fluorescence calculate_inhibition Calculate % inhibition of chemotaxis read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for an in vitro chemotaxis assay to evaluate CCR5 antagonists.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular chemokine Chemokine (e.g., CCL5) ccr5 CCR5 Receptor chemokine->ccr5 Binds & Activates antagonist This compound Analog (Antagonist) antagonist->ccr5 Binds & Inhibits g_protein G-protein (Gαi) ccr5->g_protein Activates downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) g_protein->downstream response Biological Response (Chemotaxis, Cell Activation) downstream->response

Caption: Simplified CCR5 signaling pathway and the inhibitory action of an antagonist.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive biological data for a systematic series of its analogs are currently limited in publicly accessible literature, the broader class of 4-aminopiperidine derivatives has demonstrated significant potential, particularly as CCR5 antagonists for anti-HIV therapy and as novel antifungal agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design, synthesize, and evaluate new analogs based on this versatile core structure. Further research into the systematic exploration of substitutions at both the 1- and 4-positions of the piperidine ring is warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this chemical class.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of 1-tert-Butylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design and understanding a compound's physicochemical properties. This guide offers a comparative analysis of the crystallographic data of derivatives of 1-tert-butylpiperidin-4-amine, a scaffold of interest in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parametertert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate[1][2]tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate hydrochloride
Chemical Formula C₁₆H₂₂Cl₂N₂O₂C₁₆H₂₄ClFN₂O₂
Formula Weight 345.26 g/mol 346.82 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/n
a (Å) 9.7825(6)10.375(2)
b (Å) 10.6075(6)12.045(3)
c (Å) 16.8215(10)14.734(4)
α (°) 9090
β (°) 90108.54(2)
γ (°) 9090
Volume (ų) 1745.53(18)1745.9(7)
Z 44
Calculated Density (g/cm³) 1.3131.318

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for reproducibility and for understanding the structure determination process.

Synthesis and Crystallization of tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate[1]

Synthesis: A mixture of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 g, 5.02 mmol), 3,4-dichloroaniline (0.814 g, 5.02 mmol), and sodium triacetoxyborohydride (1.59 g, 7.53 mmol) in 1,2-dichloroethane (25 mL) was stirred at room temperature for 16 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution, and the product was extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in a mixture of ethyl acetate and hexane at room temperature.[1]

Synthesis and Crystallization of tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate hydrochloride

Synthesis: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.99 g, 10 mmol) and 4-fluoroaniline (1.11 g, 10 mmol) in methanol (50 mL), sodium cyanoborohydride (0.63 g, 10 mmol) and a catalytic amount of acetic acid were added. The mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product was purified by flash chromatography. The hydrochloride salt was prepared by treating a solution of the free base in diethyl ether with a solution of HCl in diethyl ether.

Crystallization: Crystals suitable for X-ray diffraction were grown by slow evaporation of a methanol solution of the hydrochloride salt.

X-ray Data Collection and Structure Refinement

For both compounds, X-ray diffraction data were collected at low temperature (typically 100 K) using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F².

Structural Analysis and Comparison

The piperidine ring in both derivatives adopts a chair conformation, which is the most stable conformation for such six-membered rings. The substituents on the piperidine ring occupy equatorial positions to minimize steric hindrance. The crystal packing of the dichlorinated derivative is stabilized by intermolecular N—H···O and C—H···O hydrogen bonds, forming ribbons along the crystallographic a-axis.[1] In contrast, the hydrochloride salt of the fluorinated derivative will exhibit a different hydrogen bonding network, likely involving the chloride ion as a hydrogen bond acceptor.

The difference in the crystal system and space group between the two derivatives highlights the significant impact of the substituent on the aniline ring and the presence of the hydrochloride salt on the crystal packing. The dichloro-substituted compound crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁, while the fluoro-substituted hydrochloride salt crystallizes in the centrosymmetric monoclinic space group P2₁/n.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G General Structure of this compound Derivatives cluster_piperidine Piperidine Ring cluster_substituents Substituents p1 N p2 p1->p2 tertbutyl tert-Butyl or Boc Group p1->tertbutyl at N1 p3 p2->p3 p4 C p3->p4 p5 p4->p5 amine Amine Derivative (NHR) p4->amine at C4 p6 p5->p6 p6->p1

Caption: General chemical scaffold of the compared derivatives.

G Experimental Workflow for X-ray Crystallography synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Structural Analysis structure_refinement->analysis

Caption: A typical workflow for a single-crystal X-ray diffraction study.

References

A Comparative Guide to Analytical Methods for Quantifying 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical methods for the quantification of 1-tert-Butylpiperidin-4-amine: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Acid-Base Titrimetry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control settings. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Techniques

The choice of analytical technique for the quantification of this compound depends on factors such as the required sensitivity, sample matrix, and available instrumentation. While specific validated methods for this compound are not extensively published, the following comparison is based on established methods for structurally similar piperidine and amine compounds.

ParameterHPLC-UV with Pre-Column DerivatizationGC-FIDAcid-Base Titrimetry
Principle Separation based on polarity after derivatization to introduce a UV-active chromophore.Separation based on volatility and interaction with a stationary phase.Neutralization reaction between the basic amine and a standardized acid.
Selectivity HighHighLow (titrates total basicity)
Sensitivity (Typical LOQ) ~0.44 µg/mL[1]~3-4 µg/mL[2]High concentrations (mg/mL range)
Linearity (R²) (Typical) >0.999[1]>0.999[2]Not Applicable
Accuracy (% Recovery) (Typical) 98-102%[1]>90%[2]98-102%
Sample Preparation Derivatization step required.Direct injection of a dissolved sample.Simple dissolution in a suitable solvent.
Instrumentation HPLC with UV/Vis DetectorGas Chromatograph with FIDBurette, pH meter or indicator
Throughput ModerateHighLow to Moderate
Key Advantages High sensitivity and selectivity.Good for volatile impurities, no derivatization needed.Simple, inexpensive, and accurate for bulk material assay.
Key Disadvantages Requires a derivatization step, which can add complexity and variability.May have issues with peak tailing for polar amines.Not suitable for trace analysis or complex matrices.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method involves a pre-column derivatization step to attach a UV-absorbing molecule to the this compound, allowing for sensitive detection. The following protocol is adapted from a method for piperidine analysis.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Sodium hydroxide

  • 4-Toluenesulfonyl chloride (derivatizing agent)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 32:68 (v/v) mixture of 0.1% phosphoric acid in water (Phase A) and acetonitrile (Phase B).

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Derivatization:

    • To a known volume of the sample or standard solution, add a basic solution (e.g., 1 M sodium hydroxide).

    • Add a solution of 4-toluenesulfonyl chloride in a suitable solvent (e.g., acetonitrile).

    • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).

    • Quench the reaction by adding an acidic solution (e.g., 1 M phosphoric acid).

    • Dilute the derivatized sample to the final volume with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the derivatized standard and sample solutions into the HPLC system and record the chromatograms. Quantify the this compound based on the peak area of the derivatized product.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the direct analysis of this compound, taking advantage of its volatility. The following protocol is based on a general method for volatile amine analysis.[2]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amines (e.g., Agilent CP-Volamine)

Reagents:

  • Acetonitrile or other suitable solvent

  • This compound standard

  • High purity nitrogen or helium (carrier gas)

Procedure:

  • Standard and Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a 50:50 v/v mixture of acetonitrile and water). Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.

  • Chromatographic Conditions:

    • Carrier Gas Flow Rate: e.g., 2.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 5 minutes.

      • Ramp: Increase to 230°C at a rate of 20°C/minute.

      • Final hold: 10 minutes at 230°C.

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1

  • Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms. Quantify the this compound based on the peak area.

Acid-Base Titrimetry

This classical method is ideal for determining the purity of bulk this compound. It relies on the basic nature of the amine group.

Instrumentation:

  • Burette (Class A)

  • pH meter with a suitable electrode or a colorimetric indicator (e.g., methyl orange)

Reagents:

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Suitable solvent (e.g., water, ethanol, or a mixture)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of a suitable solvent.

  • Titration:

    • If using a pH meter, immerse the electrode in the sample solution and record the initial pH.

    • If using an indicator, add a few drops to the sample solution.

    • Titrate the sample solution with the standardized HCl solution, recording the volume of titrant added and the corresponding pH (or observing the color change of the indicator).

  • Endpoint Determination: The endpoint is the point of the steepest change in pH, which corresponds to the equivalence point where all the amine has been neutralized. For a colorimetric indicator, the endpoint is indicated by a distinct color change.

  • Calculation: Calculate the amount of this compound in the sample based on the volume of HCl titrant used, its concentration, and the stoichiometry of the reaction (1:1 for this amine).

Visualizing the Workflows

The following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Derivatize_Sample Derivatize with 4-Toluenesulfonyl Chloride Dissolve_Sample->Derivatize_Sample Derivatize_Standard Derivatize with 4-Toluenesulfonyl Chloride Dissolve_Standard->Derivatize_Standard Dilute_Sample Dilute to Final Volume Derivatize_Sample->Dilute_Sample Dilute_Standard Prepare Calibration Curve Derivatize_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Sample->Inject Dilute_Standard->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Result Report Result Quantify->Result

Caption: HPLC-UV analysis workflow.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Inject Inject into GC Dissolve_Sample->Inject Dilute_Standard Prepare Calibration Curve Dissolve_Standard->Dilute_Standard Dilute_Standard->Inject Separate Chromatographic Separation (Amine-Specific Column) Inject->Separate Detect Flame Ionization Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Result Report Result Quantify->Result

Caption: GC-FID analysis workflow.

Titrimetry_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Titrate Titrate with Standardized HCl Dissolve->Titrate Endpoint Determine Endpoint (pH meter or Indicator) Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate Result Report Result Calculate->Result

Caption: Acid-Base Titrimetry workflow.

References

Navigating the Structural Landscape: A Comparative Guide to the SAR of 1-tert-Butylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structural activity relationship (SAR) of 1-tert-butylpiperidin-4-amine derivatives, a scaffold of growing interest in medicinal chemistry. By leveraging experimental data from studies on closely related piperidine analogs, we aim to elucidate key structural determinants for biological activity and provide a framework for the rational design of novel therapeutic agents.

Comparative Structural Activity Relationship Insights

The biological activity of 4-aminopiperidine derivatives is profoundly influenced by the nature of the substituents at the 4-amino position and modifications to the piperidine ring itself. The following table summarizes key SAR observations from studies on analogous piperidine-containing compounds, offering a predictive framework for the design of novel this compound derivatives.

Target ClassCore Scaffold ModificationObservationReference Compound ExamplePotency/Activity
Antifungal Agents N-alkylation of 4-amino groupLong-chain N-alkyl substituents (e.g., n-dodecyl) at the 4-amino group significantly enhance antifungal activity. Shorter, branched, or cyclic alkyl groups are detrimental.1-Benzyl-N-dodecylpiperidin-4-amineHigh
N-arylation of 4-amino groupMost N-arylalkyl residues at the 4-amino group decrease activity, with some exceptions like 4-tert-butylbenzyl.1-Benzyl-N-(4-tert-butylbenzyl)piperidin-4-amineModerate
Dopamine Transporter (DAT) Inhibitors Amide vs. Amine at 4-positionConversion of a terminal amine to an amide at the 4-position substituent can modulate affinity and metabolic stability.(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidine derivativeKi = 50.6 nM
Phenyl ring substitutionElectron-withdrawing groups on a phenyl ring attached to the 4-amino group can enhance DAT binding affinity.cis-(6-benzhydrylpiperidin-3-yl)benzylamine analog with electron-withdrawing groupIC50 = 11.3 nM
Kinase Inhibitors Linker between piperidine and aryl groupThe nature and geometry of the linker connecting the piperidine nitrogen to an aromatic moiety are critical for binding to the kinase active site.4-(Arylaminomethyl)benzamide derivativeEGFR inhibition: 91-92% at 10 nM

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of novel compounds. Below are representative experimental protocols for the synthesis of 4-aminopiperidine derivatives and a common biological assay.

General Synthetic Procedure for N-Substituted 4-Aminopiperidines (Reductive Amination)

This procedure describes the synthesis of a secondary amine from a piperidone precursor.

  • Reaction Setup: Dissolve the N-substituted 4-piperidone (1.0 eq) and the desired primary amine (1.5 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reductive Agent Addition: Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃; 2.0 eq), to the mixture portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 4-aminopiperidine.[1]

In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol outlines a typical procedure to assess the inhibitory activity of compounds against a specific kinase.

  • Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random copolymer), test compounds dissolved in dimethyl sulfoxide (DMSO), and an appropriate assay buffer (e.g., Tris-HCl with MgCl₂ and MnCl₂).

  • Assay Plate Preparation: Add the assay buffer, the peptide substrate, and the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Initiate the reaction by adding the EGFR kinase to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a solution of ATP containing [γ-³³P]ATP. The amount of ³³P incorporated into the substrate is then quantified using a scintillation counter or a filter-binding assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle). Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.[2]

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general synthetic workflow and a hypothetical signaling pathway that could be targeted by this compound derivatives.

G General Synthetic Workflow for 4-Aminopiperidine Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1-tert-Butyl-4-piperidone 1-tert-Butyl-4-piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 1-tert-Butyl-4-piperidone->Reductive_Amination Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reductive_Amination Final_Product 1-tert-Butyl-N-substituted-piperidin-4-amine Reductive_Amination->Final_Product

A general synthetic route to this compound derivatives.

G Hypothetical Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Receptor_Kinase->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response Inhibitor This compound Derivative Inhibitor->Receptor_Kinase

Inhibition of a receptor tyrosine kinase signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-tert-Butylpiperidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following disposal procedures are based on safety data sheets for closely related compounds, such as tert-butyl 4-amino-1-piperidinecarboxylate. It is imperative to consult the specific Safety Data Sheet (SDS) for 1-tert-Butylpiperidin-4-amine and adhere to all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound utilized in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

Before handling this compound for disposal, always wear appropriate Personal Protective Equipment (PPE).[1][2] Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[1][3]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical assistance.[1][3]

Spill and Leak Procedures

In the event of a spill, avoid dust formation.[1][4] Sweep up the material and place it into a suitable, closed container for disposal.[1] Do not allow the chemical to enter the environment.[1]

Step-by-Step Disposal Protocol

The primary and approved method for the disposal of this chemical is through a licensed hazardous waste management company.[2] In a research or institutional setting, this is typically handled by the Environmental Health and Safety (EHS) office.

  • Waste Identification and Segregation:

    • Labeling: All containers holding this compound waste must be clearly labeled with the full chemical name and any relevant hazard warnings.[2]

    • Segregation: This compound should be segregated from other waste streams to prevent hazardous reactions.[2] Keep it separate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Containment:

    • Securely cap the waste container.

    • Ensure the outside of the container is clean and free of contamination.

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Contacting Environmental Health and Safety (EHS):

    • Notify your institution's EHS office for a hazardous waste pickup.

    • Provide them with the full chemical name and the quantity of the waste.

    • Follow all institutional procedures for waste pickup and documentation.

Quantitative Safety Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Corrosion/Irritation (Category 1B/2)GHS05DangerH314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 1)GHS05DangerH318: Causes serious eye damage
Specific target organ toxicity – single exposure (Category 3), Respiratory systemGHS07WarningH335: May cause respiratory irritation

Note: Hazard classifications may vary slightly between suppliers. Always refer to the specific SDS for the product in use.

Disposal Workflow

start Start: Disposal of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Materials ppe->segregate label Clearly Label Waste Container with Chemical Name and Hazards segregate->label contain Securely Seal Waste Container label->contain storage Store in a Cool, Dry, Well-Ventilated Area contain->storage contact_ehs Contact Institutional EHS Office for Hazardous Waste Pickup storage->contact_ehs documentation Complete All Required Waste Disposal Documentation contact_ehs->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-tert-Butylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-tert-Butylpiperidin-4-amine. Adherence to these procedures is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1] Use a face shield where splashing is a risk.OSHA 29 CFR 1910.133 or EN166
Hand Protection Wear appropriate protective gloves.[1] Inspect gloves for integrity before use.EU Directive 89/686/EEC, EN 374
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust mask of type N95 (US) is recommended.NIOSH/MSHA or EN 149
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or long-sleeved clothing should be worn. Fire/flame resistant and impervious clothing is recommended.

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step plan outlines the key procedures.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Store in a locked cabinet or a designated corrosives area.[2]

3. Handling and Use:

  • All handling should be conducted in a chemical fume hood to ensure adequate ventilation.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Use non-sparking tools to prevent ignition.[3]

  • Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[1]

  • Do not eat, drink, or smoke in the laboratory area.[1]

4. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

  • Do not empty into drains or release into the environment.[1][3]

Emergency Procedures

Spill Response: In the event of a spill, follow the established emergency protocol. The workflow for handling a chemical spill is illustrated in the diagram below.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup cluster_disposal_reporting Disposal and Reporting Evacuate Evacuate Spill Area Alert Alert Colleagues and Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess_Spill Assess Spill Size and Hazard (Consult SDS) Secure->Assess_Spill Minor_Spill Minor Spill? Assess_Spill->Minor_Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Contact_EHS Contact Emergency Personnel / EHS Minor_Spill->Contact_EHS No Contain Contain the Spill (Use absorbents) Don_PPE->Contain Neutralize Neutralize if Necessary Contain->Neutralize Collect Collect Residue and Contaminated Materials Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package_Waste Package Waste in Labeled Container Decontaminate->Package_Waste Dispose Dispose of Waste via EHS Package_Waste->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get immediate medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Get immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.